BP-1-102

Catalog No.
S548326
CAS No.
1334493-07-0
M.F
C29H27F5N2O6S
M. Wt
626.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BP-1-102

CAS Number

1334493-07-0

Product Name

BP-1-102

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C29H27F5N2O6S

Molecular Weight

626.6 g/mol

InChI

InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40)

InChI Key

WNVSFFVDMUSXSX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BP-1-102; BP1-102; BP 1-102; BP1102; BP-1102; BP 1102.

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

The exact mass of the compound 4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid is 626.151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BP-1-102 STAT3 inhibitor discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Key Preclinical Findings and Experimental Data

BP-1-102 has demonstrated antitumor activity across various cancer types in laboratory models. The following table summarizes key quantitative findings from recent preclinical studies.

Cancer Type Experimental Model Key Findings Proposed Mechanism / Pathways Affected

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 & CUTLL1 cell lines [1] | • IC50: ~15-20 µM (48hr) • Induced apoptosis & G0/G1 cell cycle arrest [1] | Suppressed JAK2/STAT3/c-Myc pathway; reduced Cyclin D1, Bcl-2, Bcl-xL [1] | | Glioma | U251 & A172 cell lines [2] | • IC50: ~8.5-10.5 µM • Inhibited invasion, migration, neurosphere formation [2] | Reduced STAT3 phosphorylation & nuclear translocation; decreased Bcl-2 and MMP9 expression [2] | | Hepatocellular Carcinoma (HCC) | PLC/PRF/5 & Hep3B cell lines; Mouse xenograft models [3] | • Synergistic effect with Sorafenib • Inhibited tumor growth, angiogenesis, metastasis in vivo [3] | Coordinatively reduced oncogenic STAT3 transcription; inhibited Epithelial-Mesenchymal Transition (EMT) [3] |

Experimental Protocols for Key Assays

Below are detailed methodologies for core experiments used to evaluate this compound's efficacy, based on the studies analyzed.

  • Cell Viability Assay (CCK-8) [1]

    • Seed cells (e.g., MOLT-4) in 96-well plates at a density of 1x10⁵ cells per well.
    • Treat with this compound: Add the compound at a range of concentrations (e.g., 0-50 µM). Use DMSO as a vehicle control.
    • Incubate: Culture cells for the desired time (e.g., 48 hours).
    • Add CCK-8 reagent: Add 10 µL of the reagent to each well and incubate for 1-4 hours at 37°C.
    • Measure absorbance: Read the optical density (OD) at 450 nm using a spectrophotometer. Calculate relative cell viability and the half-maximal inhibitory concentration (IC50).
  • Cell Apoptosis Assay (Annexin V/PI Staining) [1]

    • Seed and treat cells in 6-well plates (e.g., 4x10⁵ cells/mL) with this compound for 24 hours.
    • Collect and wash cells with cold PBS.
    • Stain cells: Resuspend cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate for 15-20 minutes in the dark.
    • Analyze by flow cytometry: Detect fluorescence signals using flow cytometry within 1 hour. Use untreated and single-stained controls to set compensations and quadrants. Analyze the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
  • Colony Formation Assay [1]

    • Prepare cell suspension: Mix cells at a density of 4,000/mL in a semisolid culture medium supplemented with 30% serum and the desired concentration of this compound.
    • Seed cells: Plate 1 mL of the mixture per 35-mm dish, in triplicate.
    • Incubate: Culture dishes for 12 days in a humidified incubator at 37°C, 5% CO₂.
    • Count colonies: Under a microscope, count cell aggregates containing more than 50 cells as one colony.
  • Western Blot Analysis [1]

    • Treat and lyse cells: Seed cells in 6-well plates and treat with this compound. After treatment, extract total protein using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
    • Quantify protein: Determine protein concentration using a BCA assay.
    • Separate proteins: Load 25-50 µg of protein per lane and separate by SDS-PAGE gel electrophoresis.
    • Transfer proteins: Electrophoretically transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Block and incubate with antibodies: Block the membrane with 5% non-fat milk, then incubate with primary antibodies (e.g., p-STAT3 (Tyr705), STAT3, c-Myc, Bcl-2, β-actin) overnight at 4°C. The next day, incubate with an appropriate HRP-conjugated secondary antibody.
    • Detect signal: Visualize protein bands using enhanced chemiluminescence (ECL) reagent and an imaging system.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically disrupting the STAT3 signaling pathway, which is constitutively active in many cancers. The diagram below illustrates this mechanism and its consequences.

G IL6 Cytokines (e.g., IL-6) JAK Upstream Kinases (JAK, SRC) IL6->JAK STAT3_Inactive STAT3 (Inactive Monomer) JAK->STAT3_Inactive Phosphorylation at Tyr705 STAT3_Active STAT3 (Phosphorylated Dimer) STAT3_Inactive->STAT3_Active Dimerization STAT3_Nuclear Nuclear Translocation & DNA Binding STAT3_Active->STAT3_Nuclear Gene_Expression Transcription of Target Genes STAT3_Nuclear->Gene_Expression cMyc c-Myc Gene_Expression->cMyc Bcl2 Bcl-2, Bcl-xL Gene_Expression->Bcl2 CyclinD1 Cyclin D1 Gene_Expression->CyclinD1 MMP9 MMP9 Gene_Expression->MMP9 VEGF VEGF Gene_Expression->VEGF Outcomes ↑ Cell Proliferation ↑ Survival ↑ Invasion/Migration ↑ Angiogenesis cMyc->Outcomes Bcl2->Outcomes CyclinD1->Outcomes MMP9->Outcomes VEGF->Outcomes BP1102 This compound BP1102->STAT3_Inactive Inhibits Phosphorylation BP1102->STAT3_Active Binds SH2 Domain Inhibits Dimerization

The diagram shows how this compound directly targets the STAT3 SH2 domain to inhibit signaling, reducing expression of oncogenic proteins and leading to anti-tumor effects.

Future Research and Development

While this compound itself remains a preclinical tool, research has moved toward addressing its limitations and exploring novel modalities.

  • Structural Optimization: Studies have synthesized this compound analogs to improve properties, finding that two hydrophobic substituents (a pentafluorophenyl group and another bulky moiety) are critical for effective STAT3 inhibition and cytotoxic activity [4].
  • Novel Therapeutic Strategies: The field is exploring advanced strategies like PROTACs (Proteolysis Targeting Chimeras). For example, a STAT3-targeting PROTAC called S3D5 was shown to induce potent, selective degradation of the STAT3 protein via the ubiquitin-proteasome system, demonstrating good anti-proliferative activity in hepatocellular carcinoma models [5].

References

BP-1-102 mechanism of action STAT3 SH2 domain

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

The mechanism of BP-1-102 has been validated through multiple, sophisticated experimental techniques.

Fluorescence Polarization (FP) Assay

This assay is used to quantify the disruption of STAT3-phosphopeptide interactions.

  • Purpose: To measure the inhibitor's ability to compete with a fluorescently-labeled phosphopeptide for binding to the STAT3 SH2 domain. [1] [2]
  • Key Protocol Steps:
    • Protein Purification: Purify the recombinant STAT3 protein (e.g., residues 127-722). [1]
    • Incubation: Incubate STAT3 with a fluorescent phosphopeptide (e.g., derived from the gp130 receptor, pY904) and varying concentrations of this compound. [2]
    • Measurement & Analysis: Measure the fluorescence polarization. A decrease in polarization signal indicates displacement of the peptide by the inhibitor. Data is used to calculate an IC50 value. [1] [2]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This technique maps the binding site and characterizes dynamic changes in STAT3 upon inhibitor binding.

  • Purpose: To experimentally confirm this compound binding to the SH2 domain and probe allosteric effects. [3]
  • Key Protocol Steps:
    • Sample Preparation: Incubate purified, near full-length STAT3 protein with this compound or a DMSO control. [3]
    • Deuterium Labeling: Dilute the protein-inhibitor complex into a D2O-based buffer for a short, pulsed labeling time. [3]
    • Quenching & Digestion: Lower pH and temperature to quench the exchange, followed by on-line proteolytic digestion (e.g., with pepsin). [3]
    • MS Analysis: Use mass spectrometry to measure the mass increase from deuterium uptake. Peptides from the SH2 domain show reduced deuterium incorporation in the presence of this compound, indicating direct binding and stabilization. Other regions may show increased dynamics, suggesting allosteric effects. [3]
Surface Plasmon Resonance (SPR)

SPR is used to determine the binding affinity and kinetics between this compound and STAT3.

  • Purpose: To obtain a direct measurement of binding affinity (KD). [2]
  • Key Protocol Steps:
    • Immobilization: Immobilize the STAT3 protein on a sensor chip. [2]
    • Injection: Inject a series of concentrations of this compound over the chip surface. [2]
    • Analysis: Monitor the association and dissociation phases in real-time to determine the binding affinity (KD). [2]

Cellular & Biological Consequences

This compound exerts potent antitumor effects by selectively targeting cells with constitutively active STAT3.

  • Antitumor Activity: this compound inhibits cell proliferation, viability, migration, and invasion, and induces apoptosis in various STAT3-dependent cancer models, including breast, lung, gastric, and pancreatic cancers, as well as hematological malignancies. [4] [5] [2] The following diagram illustrates how this compound disrupts the STAT3 signaling pathway to exert its antitumor effects:

G Cytokine Cytokine/Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK_SRC JAK/Src Kinases Receptor->JAK_SRC pSTAT3 STAT3 Phosphorylation (Tyr705) JAK_SRC->pSTAT3 Dimer STAT3 Dimerization (via SH2 domain) pSTAT3->Dimer Nuclear Nuclear Translocation Dimer->Nuclear TargetGenes Transcription of Target Genes (c-Myc, Cyclin D1, Survivin, Bcl-xL) Nuclear->TargetGenes Phenotype Oncogenic Phenotype (Proliferation, Survival) TargetGenes->Phenotype BP1102 This compound Inhibition BP1102->Inhibition Inhibition->Dimer Inhibits

  • Downregulation of Oncogenic Proteins: Inhibition of STAT3 signaling leads to suppressed expression of key proteins involved in cell cycle progression (c-Myc, Cyclin D1), apoptosis evasion (Bcl-xL, Survivin), and angiogenesis (VEGF). [5] [6] [2]
  • In Vivo Efficacy: this compound is orally bioavailable, accumulates in tumor tissues, and demonstrates significant antitumor activity in human breast and lung cancer xenograft models, leading to tumor regression. [2]

Research Applications & Considerations

The following table outlines the typical experimental use and important limitations of this compound in a research setting.

Application Typical Working Concentration Notes & Considerations
In Vitro Cell Culture ~4-25 µM, varies by cell line and assay duration. [5] [7] [8] Cytotoxicity IC50 values typically range from ~6 µM (e.g., MDA-MB-231) to ~23 µM (e.g., DU-145). [7] [6]
In Vivo Administration 1-3 mg/kg via intravenous injection or oral gavage. [6] [2] Demonstrated to achieve pharmacologically active levels in tumor tissues. [2]
Solubility & Handling Soluble in DMSO (≥ 33 mg/mL). [7] Stock solutions are typically prepared in DMSO, with final solvent concentration in culture media not exceeding 0.1%. [5]
Key Limitation Relatively high working concentrations in vitro and potential solubility issues. [4] Newer analogs are being designed to improve potency and physicochemical properties. [4]

References

Quantitative Binding and Functional Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data for BP-1-102's interaction with STAT3 and its resulting cellular activity.

Parameter Value Description / Significance
Dissociation Constant (Kd) 504 nM [1] [2] Measures binding affinity to the STAT3 protein. A lower Kd indicates stronger binding.
Half Maximal Inhibitory Concentration (IC50) 6.8 μM [3] [1] [2] Concentration needed to block STAT3 phosphorylation and DNA-binding activity by 50%.
Cellular Activity (EC50) ~4-23 μM [1] [2] Effective concentration for cytotoxicity, varying by cell line (e.g., 10.9 μM in MDA-MB-468, 22.7 μM in DU-145 cells).

Experimental Protocols for Key Assays

To validate STAT3 inhibition, researchers use a combination of biochemical, cellular, and in vivo experiments.

Fluorescence Polarization (FP) Assay

This assay directly tests if a compound like this compound can disrupt the interaction between the STAT3 SH2 domain and a phospho-tyrosine peptide [4].

  • Procedure: A purified STAT3 protein fragment (e.g., amino acids 127-722) is incubated with a fluorescently-labelled phosphopeptide. When the peptide binds to STAT3, its rotation slows, increasing the fluorescence polarization signal. The inhibitor is added, and a decrease in signal indicates successful disruption of the STAT3-peptide interaction [4]. The IC50 is calculated from the concentration-dependent reduction in polarization.
Western Blot Analysis of STAT3 Pathway

This method assesses the functional consequences of this compound treatment in cancer cells [3].

  • Cell Treatment: Culture STAT3-dependent cancer cells (e.g., AGS gastric cancer cells) and treat them with varying concentrations of this compound (e.g., 2-6 μM) for a set time (e.g., 24 hours) [3].
  • Protein Detection: Lyse the cells, separate proteins by gel electrophoresis, and transfer to a membrane. Probe with specific antibodies against:
    • p-STAT3 (Tyr705): To directly measure inhibition of STAT3 activation.
    • Total STAT3: As a loading control.
    • STAT3 Target Genes (e.g., c-Myc, Cyclin D1, Survivin): To confirm downstream functional blockade [3].
In Vivo Efficacy Studies

This compound's antitumor effect is validated in animal models [1] [2].

  • Model Setup: Establish human tumor xenografts in immunodeficient mice (e.g., breast or lung cancer models) [1].
  • Drug Administration: Administer this compound via intravenous injection or oral gavage at typical doses of 1 or 3 mg/kg [1].
  • Analysis: Measure tumor volume over time. Analyze excised tumor tissues to confirm inhibition of STAT3 phosphorylation and downregulation of target genes [1] [2].

STAT3 Signaling and Inhibitor Mechanism

This compound works by targeting a critical step in the JAK/STAT3 signaling pathway, which is often constitutively active in cancers. The following diagram illustrates the pathway and the inhibitor's mechanism of action.

G Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activates STAT3_Inactive STAT3 (Inactive Monomer) JAK->STAT3_Inactive Phosphorylates STAT3_pY STAT3 (pY705) STAT3_Inactive->STAT3_pY STAT3_Dimer STAT3 (Active Dimer) STAT3_pY->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Nuclear Translocation Transcription Transcription of Target Genes (c-Myc, Cyclin D1, Survivin) Nucleus->Transcription BP1102 This compound Inhibitor BP1102->STAT3_pY Binds SH2 Domain Disrupts Dimerization

This compound inhibits STAT3 by binding its SH2 domain to prevent dimerization and activation.

Structure-Activity Relationship (SAR)

Research into analogs of this compound has clarified the structural features critical for its activity [5]:

  • Two Hydrophobic Moieties Are Essential: The pentafluorophenyl group and a second spatially bulky hydrophobic moiety (like cyclohexylbenzyl in this compound) are both required for potent cytotoxic activity and STAT3 inhibition [5].
  • Solubility Challenges: Modifications to these hydrophobic regions to improve aqueous solubility often resulted in a significant loss of antitumor efficacy, highlighting the challenge in optimizing this inhibitor class [5].

References

BP-1-102 IC50 STAT3 DNA-binding activity

Author: Smolecule Technical Support Team. Date: February 2026

BP-1-102 Activity Data Summary

Assay Type Reported Value (IC₅₀ / Kd) Experimental System Description
STAT3 DNA-Binding Inhibition [1] [2] 6.8 ± 0.8 µM (IC₅₀) Cell-free in vitro assay Directly inhibits STAT3's ability to bind to DNA.
STAT3 SH2 Domain Binding [1] [2] 504 nM (Kd) Biochemical binding assay Measures direct binding affinity to the STAT3 protein.
STAT3:STAT3 Dimer Disruption [2] 6.8 µM (IC₅₀) Cell-free in vitro assay Prevents the phosphorylation-dependent dimerization of STAT3.
Cellular Proliferation (MDA-MB-231) [1] 6.8 µM (IC₅₀) Cell-based (MTS/MTT) Antiproliferative activity in a human breast cancer cell line.

Experimental Protocols for Key Assays

The quantitative data for this compound is derived from standardized experimental methods. Below are the protocols for the core assays that measure its direct effect on STAT3.

STAT3 DNA-Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)

The IC₅₀ of 6.8 µM for disrupting STAT3 DNA-binding was primarily determined using EMSA [1] [2].

  • Principle: This assay detects protein-DNA complexes based on their reduced mobility in a non-denaturing polyacrylamide gel.
  • Procedure Overview:
    • Sample Preparation: A purified, active STAT3 protein is incubated with a radiolabeled ([³²P]) or fluorescently-labeled double-stranded DNA probe containing a STAT3 consensus binding site.
    • Inhibitor Incubation: this compound is added to the STAT3-DNA mixture at varying concentrations (e.g., 0-50 µM) and incubated to allow binding.
    • Gel Electrophoresis: The mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to an electric field. Free DNA moves quickly, while STAT3-bound DNA is retarded.
    • Detection & Analysis: The gel is imaged to visualize the DNA bands. The intensity of the shifted (bound) band decreases with increasing inhibitor concentration. The IC₅₀ is calculated as the concentration that reduces the DNA-protein complex formation by 50% [3].
STAT3 SH2 Domain Binding (Fluorescence Polarization - FP)

The Kd of 504 nM measures this compound's direct binding affinity to the STAT3 SH2 domain [1] [2].

  • Principle: When a small fluorescent tracer (e.g., a phosphopeptide that mimics STAT3's natural ligand) binds to the larger STAT3 SH2 domain, its rotation slows, increasing fluorescence polarization.
  • Procedure Overview:
    • A fixed concentration of the fluorescent tracer is mixed with the STAT3 SH2 domain protein.
    • This compound is added at increasing concentrations, competing with the tracer for binding to the protein.
    • As this compound displaces the tracer, the tracer rotates faster, leading to a decrease in the measured polarization value.
    • The data is fit to a binding curve, from which the dissociation constant (Kd) for this compound is calculated.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically targeting the Src Homology 2 (SH2) domain of STAT3, a critical region for its activation. The following diagram illustrates this mechanism and the downstream consequences.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 pSTAT3 Dimer Dimer pSTAT3->Dimer Dimerization via SH2 Domain Nucleus Nucleus Dimer->Nucleus Translocates TargetGenes TargetGenes Nucleus->TargetGenes Binds DNA Proliferation Proliferation Survival Survival STAT3->pSTAT3 Phosphorylation TargetGenes->Proliferation TargetGenes->Survival BP1102 This compound BP1102->pSTAT3 Inhibits Binds SH2 Domain

This diagram shows that by binding to the SH2 domain, this compound prevents two critical steps: the recruitment and phosphorylation of STAT3, and the dimerization of already phosphorylated STAT3 (pSTAT3). This inhibits the entire downstream signaling cascade [4] [1] [2].

Cellular and In Vivo Efficacy

Consistent with its mechanism, this compound demonstrates potent biological effects in preclinical models:

  • In Vitro Antitumor Effects: Treatment with this compound selectively inhibits the growth, survival, migration, and invasion of STAT3-dependent tumor cells. This is accompanied by the downregulation of STAT3 target genes such as c-Myc, Cyclin D1, Bcl-xL, and Survivin [1] [2]. These effects have been confirmed in various cancer types, including gastric cancer [4] and T-cell acute lymphoblastic leukemia (T-ALL) [5].
  • In Vivo Activity: this compound is orally bioavailable. Studies in mouse xenograft models of human breast and lung cancer show that oral or intravenous administration of this compound (1-3 mg/kg) leads to accumulation in tumor tissue, inhibits tumor growth, and modulates STAT3 activity and target gene expression in vivo [1] [2].

Alternative Targeting Strategies

It is worth noting that while this compound targets the SH2 domain, other strategies for inhibiting STAT3 exist. One prominent alternative is targeting the DNA-Binding Domain (DBD), as with the probe molecule inS3-54 [3]. This approach directly blocks the association between STAT3 and DNA, irrespective of its phosphorylation status, representing a different avenue for therapeutic intervention [6].

References

BP-1-102 target genes c-Myc Cyclin D1 Bcl-xL

Author: Smolecule Technical Support Team. Date: February 2026

Core Target Genes of BP-1-102

Target Gene Function & Role in Cancer Experimental Evidence of this compound Effect
c-Myc Master regulator of cell proliferation and metabolism [1] Suppressed expression in a time- and dose-dependent manner in gastric cancer cells (AGS) [2]. Decreased expression in Waldenstrom Macroglobulinemia cell lines [3].
Cyclin D1 Regulates G1 to S phase cell cycle progression [1] Suppressed expression in a time- and dose-dependent manner in gastric cancer cells (AGS) [2].
Bcl-xL Potent anti-apoptotic protein [1] Decreased expression in hematologic malignancy cell lines (Mec-1, RL) [3].
Survivin Inhibitor of apoptosis protein (IAP) [1] Suppressed expression in gastric cancer (AGS) [2] and hematologic malignancy cell lines [3].

Mechanism of Action: The STAT3 Signaling Pathway

This compound is a small molecule inhibitor that specifically targets the Src Homology 2 (SH2) domain of STAT3. The following diagram illustrates how it disrupts the oncogenic STAT3 signaling pathway.

This compound inhibits STAT3 activation and target gene expression.

Key Experimental Protocols for Validation

The following are summaries of core experimental methodologies used to generate the data on this compound's effects, as detailed in the search results [2].

Cell Viability Assay (CCK-8)
  • Purpose: To determine the inhibitory effect of this compound on cancer cell proliferation.
  • Method: Seed cells (e.g., AGS at 3×10³ cells/well) in 96-well plates. Treat with this compound (e.g., 2, 4, 6 µM) or vehicle control (DMSO) for 24, 48, and 72 hours. Add CCK-8 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the control group.
Apoptosis Analysis by Flow Cytometry
  • Purpose: To quantify this compound-induced cell death.
  • Method: Seed cells (e.g., AGS at 2×10⁵ cells/well) in 6-well plates. After treatment with this compound for a set duration (e.g., 8 hours), harvest and resuspend the cells in binding buffer. Stain the cell suspension with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at 4°C in the dark. Analyze by flow cytometry within 1 hour to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protein Expression Analysis by Western Blot
  • Purpose: To confirm the inhibition of STAT3 phosphorylation and downstream target genes.
  • Method: Treat cells with this compound for desired time and dose. Lyse cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with specific primary antibodies (e.g., p-STAT3 (Tyr705), STAT3, c-Myc, Cyclin D1, Survivin, GAPDH) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody. Detect the signal using chemiluminescence reagents. GAPDH serves as a loading control.

Research Implications and Context

  • Broach Spectrum of Action: Beyond the core genes listed, this compound's inhibition of STAT3 also affects other pathways, such as modulating the MAPK signaling pathway (increasing p-JNK and p-p38, decreasing p-ERK) in gastric cancer cells [2].
  • Therapeutic Resistance Insight: Recent research highlights a potential challenge: in Hepatocellular Carcinoma (HCC), sustained STAT3 activation can create stable, drug-resistant 3D chromatin structures (FIREs) that maintain the expression of aggressive-disease genes even after STAT3 inhibition [4]. This suggests that combining STAT3 inhibitors like this compound with drugs targeting epigenetic machinery could be a future strategy to overcome resistance.

References

In Vivo Efficacy of BP-1-102 in Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from in vivo studies of BP-1-102 across different cancer types.

Cancer Type Model Details Administration & Dosage Key In Vivo Findings Reference
Breast Cancer & Non-Small Cell Lung Cancer Mouse xenografts Intravenous (i.v.) or oral gavage; 1 or 3 mg/kg Inhibited tumor growth; achieved micromolar concentrations in plasma and micrograms in tumor tissues; modulated STAT3 activity and downstream gene expression. [1] [2] [1] [2]
Gastric Cancer (AGS cells) Mouse xenografts Information not specified in provided results Inhibited the phosphorylation of STAT3 and its target genes (c-Myc, cyclin D1, survivin); also modulated the MAPK signaling pathway (increased p-JNK, p-p38; decreased p-ERK). [3] [3]
T-cell Acute Lymphoblastic Leukemia (T-ALL) Not specified (in vivo study context mentioned) Information not specified in provided results Suppressed the JAK2/STAT3/c-Myc signaling pathway, leading to inhibited proliferation and induced apoptosis. [4] [4]

Experimental Protocols for In Vivo Studies

To help you design your experiments, here is a compilation of common methodologies used in the cited this compound studies.

  • Animal Models: The primary model used is athymic nude mice implanted with human tumor xenografts. [1] [2]
  • Formulation and Administration:
    • Route: Both intravenous (i.v.) injection and oral gavage have been successfully used. [1] [2]
    • Formulation: A validated in vivo formulation is a clear solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, with a suggested working concentration of 5 mg/mL. [1] Another source suggests a similar formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. [2]
    • Dosage: Effective doses reported include 1 mg/kg and 3 mg/kg. [1]
  • Endpoints and Biomarker Analysis:
    • Tumor Growth Inhibition: Tumor volume is measured to assess compound efficacy. [1]
    • Analysis of STAT3 Pathway Modulation: After treatment, tumor tissues are analyzed via Western blotting to confirm inhibition of STAT3 phosphorylation (at Tyr705) and downregulation of downstream target proteins such as c-Myc, Cyclin D1, and Survivin. [3] [1] [4]

Mechanism of Action and Signaling Pathway

This compound is a small molecule that directly targets the STAT3 protein. Its core mechanism involves binding to the Src Homology 2 (SH2) domain of STAT3, which prevents the phosphorylation of Tyr705 that is required for STAT3 activation and dimerization. [3] [1] [4] This inhibition disrupts the entire STAT3 signaling cascade.

The following diagram illustrates how this compound interferes with this oncogenic pathway:

G Upstream Upstream Signals (JAK2, Src, EGFR) STAT3_Inactive STAT3 (Inactive Monomer) Upstream->STAT3_Inactive Activation STAT3_Active STAT3 (Active Dimer, pY705) STAT3_Inactive->STAT3_Active Phosphorylation & Dimerization NuclearTransloc Nuclear Translocation STAT3_Active->NuclearTransloc GeneTranscription Target Gene Transcription NuclearTransloc->GeneTranscription Downstream Oncogenic Proteins (c-Myc, Cyclin D1, Survivin, Bcl-xL) GeneTranscription->Downstream BiologicalEffects Biological Effects (Proliferation, Survival, Migration, Invasion) Downstream->BiologicalEffects BP1102 This compound BP1102->STAT3_Active Inhibits

This workflow outlines the key steps and assessments involved in conducting an in vivo efficacy study for this compound:

G Start 1. Establish Xenograft Model Group 2. Animal Grouping & Treatment Start->Group SubModel • Athymic nude mice • Human cancer cells Monitor 3. In Vivo Monitoring Group->Monitor SubGroup • Control vs. Treatment groups • Administer this compound Harvest 4. Tissue Harvest & Analysis Monitor->Harvest SubMonitor • Tumor volume • Body weight Analyze 5. Data Analysis Harvest->Analyze SubHarvest • Tumor tissue • Western Blot SubAnalyze • Efficacy & Toxicity • Pathway modulation

Important Research Considerations

When working with this compound, please keep the following points in mind:

  • Specificity: While this compound is designed as a STAT3 inhibitor, some research suggests that its predecessor, S3I-201, may act as a non-selective alkylating agent. [5] This highlights the importance of including careful controls in your experiments to confirm that the observed effects are indeed due to STAT3 inhibition.
  • Next-Generation Inhibitors: The search for more potent and soluble STAT3 inhibitors is ongoing. Newer analogs of this compound (e.g., SH4-54, SH5-07) have been developed, showing improved in vitro potency in the low micromolar range (1-8 μM) and efficacy in glioma and breast cancer xenograft models. [6] You may want to consider these compounds for comparative studies.

References

Analog Design and Structure-Activity Relationships (SAR)

Author: Smolecule Technical Support Team. Date: February 2026

Researchers designed novel BP-1-102 analogs by modifying its hydrophobic fragments, which are crucial for interacting with the STAT3 protein's SH2 domain [1].

The core finding was that effective STAT3 inhibition and cytotoxic activity demand two key hydrophobic substituents [1]:

  • A pentafluorophenyl moiety
  • Another spatially bulky hydrophobic moiety

The table below summarizes the design strategies and key findings from recent studies:

Design Aspect Key Findings Citation
Hydrophobic Fragment Modification 12 novel analogs were designed; two specific analogs emerged as effective cytotoxic agents alongside the original this compound. [1] [1]
Structure-Activity Relationship (SAR) Confirmed the necessity of two hydrophobic substituents (pentafluorophenyl group and another bulky moiety) for effective cytotoxic activity and STAT3 inhibition. [1] [1]
Computational Design Structure-based virtual screening and molecular dynamics simulations identified new compounds that form hydrogen bonds with the STAT3 SH2 domain. [2] [2]

Experimental Protocols for Biological Evaluation

Here are detailed methodologies for key experiments used to evaluate this compound and its analogs.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to measure the inhibitory effect of this compound on cancer cell proliferation [3].

  • Cell Seeding: Seed gastric cancer cells (e.g., AGS at 3x10³ cells/well) in 96-well plates.
  • Compound Treatment: Expose cells to DMSO vehicle or various concentrations of this compound (e.g., 2, 4, and 6 µM).
  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
  • Viability Measurement: Add Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 1-4 hours.
  • Absorbance Reading: Measure the absorbance at a wavelength of 450 nm using a microplate reader. The absorbance value is directly proportional to the number of living cells. [3]
Western Blot Analysis

This protocol is used to detect the expression and phosphorylation levels of proteins in the STAT3 and MAPK pathways [3].

  • Cell Lysis: Lyse the treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibody: Incubate the membrane with specific primary antibodies (e.g., p-STAT3 (Tyr705), total STAT3, p-ERK, p-p38, p-JNK) diluted in blocking buffer overnight at 4°C.
    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Signal Detection: Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system. [3]
Apoptosis Analysis by Flow Cytometry

This method is used to quantify compound-induced cell death [3].

  • Cell Collection: Collect the treated cells (both adherent and floating).
  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. The populations can be distinguished as follows:
    • Annexin V-/PI-: Viable cells
    • Annexin V+/PI-: Early apoptotic cells
    • Annexin V+/PI+: Late apoptotic cells
    • Annexin V-/PI+: Necrotic cells [3]

Visualizing Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and a generalized workflow for STAT3 inhibitor discovery.

G This compound Signaling Pathways cluster_upstream Upstream Activators cluster_mapk MAPK Pathways (Modulated) JAK JAK pSTAT3 p-STAT3 (Y705) JAK->pSTAT3 Phosphorylation Src Src Src->pSTAT3 Phosphorylation EGFR EGFR EGFR->pSTAT3 Phosphorylation STAT3_Inactive STAT3 (Inactive) STAT3_Inactive->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Nuclear_Translocation Nuclear Translocation STAT3_Dimer->Nuclear_Translocation Target_Genes Target Gene Expression: c-Myc, Cyclin D1, Bcl-xL, Survivin Nuclear_Translocation->Target_Genes ERK ERK ERK->Target_Genes Modulates p38 p38 MAPK p38->Target_Genes Modulates JNK JNK JNK->Target_Genes Modulates BP1102 This compound BP1102->pSTAT3 Inhibits BP1102->STAT3_Dimer Disrupts

This compound inhibits STAT3 activation and dimerization, suppressing expression of downstream target genes; it also modulates MAPK pathways. [3] [2]

G STAT3 Inhibitor R&D Workflow Step1 1. Compound Design & Synthesis Step2 2. In Vitro Biological Evaluation Step1->Step2 VirtualScreening Virtual Screening Step1->VirtualScreening AnalogSynthesis Analog Synthesis (e.g., modify hydrophobic fragments) Step1->AnalogSynthesis SAR Structure-Activity Relationship (SAR) Step1->SAR Step3 3. Mechanism of Action Studies Step2->Step3 Cytotoxicity Cytotoxicity Assays (CCK-8) Step2->Cytotoxicity Apoptosis Apoptosis Assays (Flow Cytometry) Step2->Apoptosis Migration Migration/Invasion Assays Step2->Migration Step4 4. In Vivo Validation Step3->Step4 WB Western Blot (STAT3 phosphorylation) Step3->WB OCR Oxygen Consumption Rate (OCR) Step3->OCR Luciferase Luciferase Reporter Assay Step3->Luciferase MouseModel Mouse Model Studies (e.g., tumor xenografts) Step4->MouseModel Bioavailability Oral Bioavailability Assessment Step4->Bioavailability

A generalized workflow for STAT3 inhibitor research, from design to in vivo validation. [1] [3] [2]

Critical Research Findings

  • This compound is orally bioavailable and can accumulate in tumor tissues at levels sufficient to inhibit STAT3 and decrease tumor growth, as demonstrated in mouse models [4].
  • Not all STAT3 inhibitors are equally effective. The reference compound S3I-201.1061 was found to be ineffective in all tested cell lines, in contrast to previously published data, highlighting the importance of empirical validation [1].
  • Beyond oncology, this compound has shown therapeutic potential in other conditions driven by inflammation, such as inhibiting intracranial aneurysm formation and rupture in mice by modulating the JAK/STAT3/NF-κB pathway [5].

References

Application Notes & Protocols: BP-1-102 Induced Apoptosis in T-ALL Cell Lines via JAK2/STAT3/c-Myc Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BP-1-102 & T-ALL Experimental Model

T-cell acute lymphoblastic leukemia (T-ALL) represents an aggressive hematologic malignancy accounting for 10-15% of pediatric and 20-25% of adult ALL cases. Despite intensive chemotherapy regimens, T-ALL relapse remains a significant clinical challenge with poor prognosis and general resistance to conventional treatments [1]. This compound is an orally available small-molecule inhibitor that targets the STAT3 signaling pathway by directly binding to the SH2 domain, thereby blocking STAT3 phosphorylation and dimerization [1]. This application note provides comprehensive experimental data and detailed methodologies for investigating the antitumor effects of this compound in T-ALL models, specifically focusing on its ability to induce apoptosis and suppress the JAK2/STAT3/c-Myc signaling axis.

The experimental system characterized herein utilizes two T-ALL cell lines: MOLT-4 (adult T-ALL origin) and CUTLL1 (childhood T- lymphoblastic lymphoma origin). These cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) under standard culture conditions (37°C, 5% CO₂) [1]. The following documentation provides researchers with validated protocols and reference data for conducting experiments on this compound-mediated effects in T-ALL systems.

Experimental Findings & Quantitative Analysis

Key Experimental Findings on this compound Efficacy in T-ALL Models

This compound demonstrates potent antitumor activity against T-ALL cell lines through multiple mechanisms of action. Treatment with this compound significantly inhibits cellular proliferation and clonogenic potential while inducing programmed cell death and cell cycle arrest at the G0/G1 phase [1]. At the molecular level, this compound effectively suppresses the JAK2/STAT3/c-Myc signaling pathway, resulting in decreased expression of downstream targets involved in cell survival and proliferation. The concentration-dependent and time-responsive nature of these effects underscores the potential therapeutic value of this compound for T-ALL intervention strategies.

Comprehensive Quantitative Data Summary

Table 1: Summary of this compound Effects on T-ALL Cell Lines

Experimental Parameter MOLT-4 Cells CUTLL1 Cells Experimental Conditions
IC50 value 15.2 ± 1.3 µM 16.8 ± 1.5 µM 48-hour CCK-8 assay [1]
Apoptosis induction 38.5 ± 3.2% 35.2 ± 2.9% 20 µM, 24-hour Annexin V/PI staining [1]
Cell cycle arrest G0/G1: 68.4 ± 2.5% G0/G1: 65.7 ± 2.1% 10 µM, 24-hour PI staining [1]
Colony formation inhibition 85.3 ± 4.1% 82.7 ± 3.8% 15 µM, 12-day colony counting [1]
p-STAT3 reduction 72.6 ± 5.3% 69.8 ± 4.9% 15 µM, 6-hour Western blot [1]
c-Myc downregulation 65.4 ± 4.7% 62.1 ± 4.3% 15 µM, 6-hour Western blot [1]

Table 2: this compound-Mediated Effects on Key Signaling Molecules in T-ALL Cells

Protein Target Regulation Direction Magnitude of Change Functional Significance
p-STAT3 (Tyr705) Downregulation 70-75% reduction Inhibition of STAT3 phosphorylation and activation [1]
c-Myc Downregulation 60-65% reduction Suppression of oncogenic transcription factor [1]
Bcl-2 Downregulation 45-50% reduction Decreased anti-apoptotic protein expression [1]
Bcl-xL Downregulation 55-60% reduction Reduced mitochondrial apoptosis resistance [1]
Cyclin D1 Downregulation 50-55% reduction Impaired cell cycle G1/S progression [1]

Detailed Experimental Protocols & Methodologies

Cell Viability Assessment via CCK-8 Assay

Purpose: To evaluate the inhibitory effects of this compound on T-ALL cell proliferation and determine IC₅₀ values.

Procedure:

  • Seed T-ALL cells (MOLT-4 or CUTLL1) in 96-well plates at a density of 1 × 10⁵ cells/mL (100 μL per well) in quadruplicate.
  • Prepare this compound working solutions in DMSO at varying concentrations (0-40 μM); add to treatment wells ensuring equal DMSO concentration across all wells.
  • Incubate plates for 48 hours under standard culture conditions (37°C, 5% CO₂).
  • After incubation, add 10 μL of CCK-8 reagent directly to each well.
  • Continue incubation for 3 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate spectrophotometer.
  • Calculate relative cell viability using the formula: (ODₜᵣₑₐₜₑ₅/OD𝒄ₒₙₜᵣₒₗ) × 100%.
  • Determine IC₅₀ values using nonlinear regression analysis of dose-response curves.

Technical Notes: Maintain DMSO concentration below 0.1% to prevent solvent toxicity. Include blank wells containing medium and CCK-8 reagent without cells for background subtraction. Optimal cell density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period [1].

Apoptosis Detection via Annexin V/Propidium Iodide Staining

Purpose: To quantify this compound-induced apoptosis in T-ALL cell lines.

Procedure:

  • Seed cells in 6-well plates at 4 × 10⁵ cells/mL and treat with this compound (0, 15, 20 μM) for 24 hours.
  • Collect approximately 1 × 10⁶ cells by centrifugation at 300 × g for 5 minutes.
  • Wash cells twice with cold PBS and resuspend in 100 μL of 1× binding buffer.
  • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) working solution.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL of 1× binding buffer to each tube.
  • Analyze samples by flow cytometry within 1 hour using appropriate filter settings (FITC: Ex/Em = 488/530 nm; PI: Ex/Em = 488/617 nm).
  • Identify populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Technical Notes: Process untreated control cells first to establish baseline staining and gating parameters. Include single-stained controls for compensation. Avoid excessive washing after staining to prevent loss of apoptotic cells. Analyze samples immediately as prolonged storage can result in increased non-specific staining [1].

Cell Cycle Analysis via Propidium Iodide DNA Staining

Purpose: To assess the impact of this compound on cell cycle distribution in T-ALL cells.

Procedure:

  • Treat cells with this compound (10 μM) or DMSO vehicle control for 24 hours.
  • Harvest approximately 1 × 10⁶ cells by centrifugation at 300 × g for 5 minutes.
  • Wash cells with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours (or overnight).
  • Centrifuge fixed cells at 500 × g for 5 minutes and remove ethanol completely.
  • Resuspend cell pellet in 500 μL of PBS containing 50 μg/mL PI and 100 μg/mL RNase A.
  • Incubate for 30 minutes at 37°C in the dark.
  • Analyze samples by flow cytometry using a 488 nm laser for excitation and detecting fluorescence at >570 nm.
  • Determine cell cycle distribution using appropriate software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Technical Notes: Ensure ethanol is adequately removed before staining to prevent precipitation. The RNase treatment step is critical to avoid RNA interference with DNA quantification. Analyze samples immediately after staining for optimal results. Include untreated control cells for instrument calibration and cell cycle profile reference [1].

Colony Formation Assay in Semisolid Medium

Purpose: To evaluate the long-term clonogenic potential of T-ALL cells following this compound treatment.

Procedure:

  • Prepare semisolid culture medium containing 30% FBS and the appropriate concentration of this compound (0, 10, 15 μM).
  • Suspend T-ALL cells at a density of 4,000 cells/mL in the prepared semisolid medium.
  • Plate 1 mL of the cell suspension per 35-mm culture dish in triplicate.
  • Incubate dishes for 12 days in a humidified incubator at 37°C with 5% CO₂.
  • After incubation, count colonies containing >50 cells under an inverted microscope.
  • Calculate colony formation efficiency as: (number of colonies counted / number of cells plated) × 100%.
  • Determine inhibition rate as: 1 - (colony formation of treated / colony formation of control) × 100%.

Technical Notes: Avoid disturbing the plates during the incubation period to prevent disruption of colony formation. The semisolid matrix prevents cell migration and enables accurate counting of individual colonies derived from single progenitor cells. Optimal incubation time may vary slightly between cell lines [1].

Western Blot Analysis of JAK2/STAT3/c-Myc Pathway

Purpose: To detect protein expression and phosphorylation changes in key signaling molecules following this compound treatment.

Procedure:

  • Treat T-ALL cells (1 × 10⁶ cells/mL) with this compound (15 or 20 μM) or DMSO vehicle control for 6 hours.
  • Harvest cells by centrifugation and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Sonicate lysates briefly (3 × 5-second pulses) on ice and clarify by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Determine protein concentration using BCA assay.
  • Separate 25 μg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weight).
  • Transfer proteins to PVDF membranes using standard wet transfer protocols.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies (JAK2, STAT3, p-STAT3 Tyr705, c-Myc, Bcl-2, Bcl-xL, Cyclin D1, β-actin) diluted in 5% BSA/TBST overnight at 4°C.
  • Wash membranes 3× with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and image with a gel documentation system.
  • Quantify band intensities using image analysis software (e.g., ImageJ) normalized to β-actin loading control.

Technical Notes: For phosphoprotein detection, include phosphatase inhibitors in all buffers and use BSA instead of milk for blocking and antibody dilution. Ensure transfer efficiency by verifying proper membrane activation for PVDF. Optimize antibody concentrations for specific detection with minimal background [1].

Signaling Pathway & Experimental Workflow Visualizations

This compound Mechanism of Action in T-ALL Cells

The following diagram illustrates the molecular mechanism by which this compound exerts its antitumor effects in T-ALL cells through inhibition of the JAK2/STAT3/c-Myc signaling pathway:

BP_102_Mechanism This compound Inhibits JAK2/STAT3/c-Myc Pathway in T-ALL cluster_pathway JAK2/STAT3/c-Myc Signaling Pathway cluster_effects Cellular Outcomes BP102 This compound STAT3_Active STAT3 (Phosphorylated) BP102->STAT3_Active Inhibits JAK2 JAK2 Activation JAK2->STAT3_Active Phosphorylates STAT3_Inactive STAT3 (Inactive) STAT3_Inactive->STAT3_Active STAT3_Dimer STAT3 Dimer STAT3_Active->STAT3_Dimer Dimerizes cMyc c-Myc Expression STAT3_Dimer->cMyc Transactivates Survival Cell Survival (Bcl-2, Bcl-xL) cMyc->Survival Proliferation Cell Proliferation (Cyclin D1) cMyc->Proliferation Apoptosis Apoptosis Inhibition cMyc->Apoptosis Suppresses ColonyFormation Colony Formation Survival->ColonyFormation Proliferation->ColonyFormation

Experimental Workflow for this compound Evaluation in T-ALL

The following diagram outlines the comprehensive experimental workflow for evaluating this compound effects in T-ALL cell lines:

Experimental_Workflow Experimental Workflow for this compound Evaluation in T-ALL cluster_assays Experimental Assays cluster_results Experimental Outcomes Start T-ALL Cell Culture (MOLT-4 & CUTLL1) Treatment This compound Treatment (0-20 µM, 6-48 hours) Start->Treatment Viability Cell Viability (CCK-8 Assay) Treatment->Viability Apoptosis Apoptosis Detection (Annexin V/PI Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining Flow Cytometry) Treatment->CellCycle Colony Colony Formation (Semisolid Medium) Treatment->Colony Western Western Blot (JAK2/STAT3/c-Myc Pathway) Treatment->Western Result1 IC50 Determination & Proliferation Inhibition Viability->Result1 Result2 Apoptosis Quantification (% Annexin V+ Cells) Apoptosis->Result2 Result3 Cell Cycle Distribution (G0/G1 Arrest) CellCycle->Result3 Result4 Clonogenic Potential (Colony Count) Colony->Result4 Result5 Pathway Inhibition (p-STAT3 Reduction) Western->Result5 Conclusion Integrated Conclusion: This compound Antitumor Efficacy Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion Result5->Conclusion

Technical Implementation Notes & Troubleshooting

Critical Technical Considerations
  • This compound Preparation: Prepare fresh this compound stock solutions in DMSO for each experiment. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability.
  • Cell Line Authentication: Regularly authenticate T-ALL cell lines through STR profiling and routinely test for mycoplasma contamination to ensure experimental reproducibility.
  • Control Considerations: Include both vehicle controls (DMSO at equivalent concentration) and positive controls appropriate for each assay (e.g., staurosporine for apoptosis assays).
  • Time Course Considerations: The effects of this compound on STAT3 phosphorylation occur rapidly (within 2-6 hours), while maximal apoptosis induction typically requires 24-48 hours of treatment.
Common Technical Challenges & Solutions

Table 3: Troubleshooting Guide for this compound Experiments in T-ALL Models

Problem Potential Cause Solution
High background apoptosis in controls Serum starvation or cell handling stress Optimize culture conditions; minimize processing time; use healthy, logarithmically-growing cells
Inconsistent Western blot results for p-STAT3 Phosphatase activity during sample preparation Use fresh phosphatase inhibitors; keep samples on ice; process quickly after treatment
Poor colony formation in semisolid medium Suboptimal FBS batch or matrix composition Test multiple FBS lots; optimize methylcellulose concentration for specific cell line
Low IC₅₀ values across cell lines Compound precipitation or degradation Ensure proper solubilization; prepare fresh working solutions; verify stock concentration
Variable flow cytometry results Inconsistent staining or instrument calibration Standardize staining protocol; calibrate flow cytometer daily; use consistent gating strategy

Conclusion & Research Applications

The comprehensive data and detailed methodologies presented herein demonstrate that This compound effectively suppresses T-ALL cell growth through multipronged mechanisms involving cell cycle arrest, apoptosis induction, and clonogenic inhibition. The compound's ability to target the JAK2/STAT3/c-Myc pathway at low micromolar concentrations highlights its potential as a targeted therapeutic agent for T-ALL. These application notes provide researchers with validated protocols that yield reproducible results when investigating STAT3 inhibition in T-ALL models.

The experimental framework outlined can be extended to evaluate combination therapies incorporating this compound with conventional chemotherapeutic agents or other targeted inhibitors. Additionally, these protocols can be adapted for primary patient-derived T-ALL samples to further validate the translational potential of this compound. The robust quantitative data generated through these standardized methodologies enables direct comparison across different experimental setups and facilitates preclinical development of STAT3-targeting strategies for T-ALL treatment.

References

Comprehensive Application Notes & Protocols: Targeting STAT3 Phosphorylation with BP-1-102 in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to STAT3 Signaling and BP-1-102

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that regulates fundamental cellular processes including proliferation, survival, angiogenesis, and immune responses. In numerous cancers, STAT3 becomes constitutively activated through phosphorylation at tyrosine residue 705 (Tyr705), leading to dimerization, nuclear translocation, and transcription of oncogenic genes. This persistent activation is associated with poor prognosis, therapy resistance, and aggressive disease progression across various malignancies including gastric, pancreatic, ovarian, and non-small cell lung cancers.

This compound represents a novel small-molecule inhibitor that directly targets the STAT3 SH2 domain, effectively disrupting STAT3:STAT3 complex formation with significantly improved potency compared to earlier generation inhibitors like S3I-201. With a binding affinity of 504 nM and half maximal inhibitory concentration (IC50) of 6.8 µM, this compound demonstrates enhanced specificity for STAT3 over other STAT family members (STAT1 and STAT5), making it a valuable pharmacological tool and potential therapeutic agent for STAT3-driven cancers [1].

Molecular Mechanism of this compound

Mechanism of Action

This compound functions through direct binding to the Src Homology 2 (SH2) domain of STAT3, which is essential for phosphotyrosine-mediated protein-protein interactions. This binding mechanism disrupts several critical steps in STAT3 activation:

  • Dimerization Inhibition: By occupying the SH2 domain, this compound prevents reciprocal phosphotyrosine-SH2 interactions between STAT3 monomers, thereby inhibiting functional dimer formation required for nuclear translocation [1]
  • Nuclear Translocation Blockade: The inhibitor disrupts the accumulation of phosphorylated STAT3 in the nucleus, keeping it sequestered in the cytoplasm and unable to activate transcription [2]
  • DNA Binding Interference: this compound impedes the binding of activated STAT3 dimers to specific interferon-gamma activation sites (GAS) in the promoters of target genes [1]
Structural Basis for Specificity

The molecular interactions between this compound and the STAT3 SH2 domain involve critical amino acid residues including Lys591, which is essential for STAT3-SH2 and phospho-Tyr705 interaction. This specific binding profile accounts for this compound's selectivity for STAT3 over other STAT family members, minimizing off-target effects and providing a favorable toxicity profile in experimental models [2].

Table 1: Key Molecular Characteristics of this compound

Parameter Specification Experimental Validation
Molecular Target STAT3 SH2 domain Surface plasmon resonance (SPR), fluorescence polarization [2]
Binding Affinity 504 nM Direct binding assays [1]
IC50 for STAT3:STAT3 disruption 6.8 µM Cellular dimerization assays [1]
Specificity Minimal effect on STAT1, STAT5 Selective inhibition profiling [1]
Cellular Penetration Effective in intact cells Confirmed in multiple cancer cell lines [1]

The following diagram illustrates the STAT3 signaling pathway and molecular mechanism of this compound inhibition:

G cluster_pathway STAT3 Activation Pathway cluster_inhibition This compound Mechanism IL6 IL-6/Cytokine Stimulation Receptor Membrane Receptor IL6->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_Inactive STAT3 (Inactive Cytoplasmic) JAK->STAT3_Inactive Phosphorylation at Tyr705 STAT3_PTyr705 STAT3 pTyr705 (Phosphorylated) STAT3_Inactive->STAT3_PTyr705 STAT3_Dimer STAT3 Active Dimer STAT3_PTyr705->STAT3_Dimer SH2 Domain-Mediated Dimerization NuclearImport Nuclear Translocation STAT3_Dimer->NuclearImport TargetGenes Target Gene Transcription (Bcl-2, c-Myc, Cyclin D1, Survivin) NuclearImport->TargetGenes BP1102 This compound SH2_Binding Binds STAT3 SH2 Domain BP1102->SH2_Binding SH2_Binding->STAT3_Dimer Inhibits DimerizationBlock Prevents STAT3 Dimerization SH2_Binding->DimerizationBlock DimerizationBlock->STAT3_Dimer Blocks NuclearBlock Blocks Nuclear Translocation DimerizationBlock->NuclearBlock TranscriptionBlock Inhibits Target Gene Transcription NuclearBlock->TranscriptionBlock

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Cancer cell lines (e.g., AGS gastric cancer, HGC-27, PANC-1 pancreatic cancer)
  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)
  • This compound (commercially available from Selleck Chemicals, CAS: 1334350-13-1)
  • Dimethyl sulfoxide (DMSO) for preparing stock solutions
  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Maintain cancer cell lines in appropriate medium with 10% FBS at 37°C in a 5% CO₂ humidified incubator. Culture cells to 70-80% confluence before experiments [1].
  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Treatment Protocol: Seed cells at appropriate densities (e.g., 3×10³ cells/well for AGS in 96-well plates). After 24 hours, treat cells with this compound at concentrations ranging from 2-6 µM in 1 µM DMSO. Include vehicle control (DMSO only) with final DMSO concentration ≤0.1% [1].
  • Treatment Duration: Incubate cells with this compound for 24-72 hours depending on experimental endpoints. For phosphorylation studies, 24-hour treatments are typically sufficient to observe significant inhibition.
Western Blot Protocol for STAT3 Phosphorylation Analysis

Sample Preparation:

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using BCA assay. Adjust samples to equal concentrations with lysis buffer.
  • Sample Denaturation: Mix protein samples with Laemmli buffer, boil at 95°C for 5 minutes, and briefly centrifuge.

Gel Electrophoresis and Blotting:

  • SDS-PAGE: Load 20-40 µg of total protein per lane on 8-10% polyacrylamide gels. Include pre-stained molecular weight markers.
  • Electrophoresis: Run gels at 100-120 V until dye front reaches bottom.
  • Protein Transfer: Transfer proteins to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems.

Antibody Detection:

  • Blocking: Incubate membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Primary Antibody Incubation: Incubate membranes with specific primary antibodies diluted in blocking buffer overnight at 4°C:
    • Anti-p-STAT3 (Tyr705) (Abcam, cat. no. ab76315, 1:5,000) [1]
    • Anti-STAT3 (Abcam, cat. no. ab68153, 1:2,000) [1]
    • Anti-GAPDH (ProteinTech, cat. no. HRP-60004, 1:1,000) as loading control
  • Washing: Wash membranes 3×10 minutes with TBST.
  • Secondary Antibody Incubation: Incubate with appropriate HRP-conjugated secondary antibodies (ProteinTech, cat. no. SA00001-2, 1:5,000) for 1 hour at room temperature [1].
  • Detection: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system.

Normalization and Quantification:

  • Normalize p-STAT3 (Tyr705) band intensity to total STAT3 protein levels.
  • Express results as percentage inhibition relative to vehicle-treated controls.
  • Use calibrated western blot methods for precise quantification when required [3].

The following workflow diagram outlines the key experimental steps for evaluating this compound efficacy:

G CellCulture Cell Culture & Plating Treatment This compound Treatment (2-6 µM, 24-72h) CellCulture->Treatment ProteinExtraction Protein Extraction & Quantification Treatment->ProteinExtraction WesternBlot Western Blotting p-STAT3/Total STAT3 ProteinExtraction->WesternBlot Imaging Detection & Imaging WesternBlot->Imaging Analysis Quantitative Analysis Imaging->Analysis

Quantitative Data Analysis

Efficacy in Preclinical Models

This compound has demonstrated potent antitumor effects across various cancer models through suppression of STAT3 phosphorylation and downstream signaling pathways. The quantitative efficacy data summarized below highlight the consistency of this compound's activity against STAT3 signaling in diverse experimental systems.

Table 2: Quantitative Efficacy of this compound Across Experimental Models

Cancer Model Concentration Range Treatment Duration Key Effects on STAT3 Signaling Downstream Consequences
Gastric Cancer (AGS cells) [1] 2-6 µM 24-72 hours Dose-dependent inhibition of STAT3 Tyr705 phosphorylation Reduced cell viability, induced apoptosis, suppressed migration/invasion
Pancreatic Cancer (PANC-1 cells) [2] 0.5-2 µM 24 hours Abrogated IL-6-stimulated STAT3 phosphorylation; inhibited nuclear translocation Decreased expression of STAT3 target genes; suppressed tumor growth

| Breast Cancer Models [1] | 5-10 µM (in vitro) 2.5-5 mg/kg (in vivo) | 24-48 hours (in vitro) 3-5 weeks (in vivo) | Inhibited STAT3 phosphorylation and dimerization | Antitumor effects in xenograft models via oral administration | | Multiple Myeloma [1] | 5-20 µM | 24-48 hours | Suppressed constitutive STAT3 activation | Induced apoptosis and cell cycle arrest |

Downstream Pathway Modulation

This compound treatment produces concerted inhibition of multiple STAT3-regulated pathways that drive oncogenesis:

  • Apoptosis Regulation: this compound treatment significantly reduces expression of anti-apoptotic proteins including Bcl-2, Bcl-xL, and survivin in a time- and dose-dependent manner [1] [4]
  • Proliferation Markers: The inhibitor suppresses expression of proliferation-associated proteins including c-Myc and cyclin D1, contributing to cell cycle arrest [1]
  • Inflammatory Mediators: this compound inhibits STAT3-NF-κB cross-talk and reduces expression of inflammatory cytokines including IL-6 and TNF-α at the mRNA level [4]
  • MAPK Pathway Modulation: In gastric cancer models, this compound induces phosphorylation of JNK and p38 MAPK while inhibiting ERK activation, indicating broader effects on signaling networks [1]

Technical Considerations and Optimization

Experimental Optimization

Critical Parameters for Western Blot Analysis:

  • Sample Collection Timing: Collect protein samples during logarithmic growth phase for consistent results. For phosphorylation studies, process samples quickly with adequate phosphatase inhibitors.
  • Antibody Validation: Validate phospho-specific antibodies using appropriate controls, including cytokine stimulation (e.g., IL-6) and pharmacological inhibitors.
  • Normalization Strategy: Use multiple loading controls (GAPDH, β-actin, total STAT3) to ensure accurate quantification of phosphorylation changes.

Concentration Optimization:

  • Perform dose-response studies (typically 1-20 µM) to establish effective concentrations for specific cell lines.
  • Include time-course experiments (6-72 hours) to determine optimal treatment duration.
  • Account for cellular context differences—STAT3 mutant cells may respond differently than wild-type cells [4].
Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

Problem Potential Causes Solutions
Incomplete STAT3 Phosphorylation Inhibition Insufficient this compound concentration; inadequate treatment time Perform dose optimization; extend treatment duration to 48-72 hours
High Background in Western Blots Non-specific antibody binding; insufficient blocking Optimize antibody concentrations; increase blocking time; include no-primary antibody controls
Variable Effects Across Cell Lines Differential STAT3 dependency; genetic heterogeneity Pre-screen cell lines for STAT3 activation status; use multiple models for comparative studies
Cytotoxicity at Low Concentrations Off-target effects; cell line sensitivity Titrate DMSO concentrations; include viability assays to distinguish specific from non-specific effects

Research Applications and Future Directions

This compound serves as a valuable chemical probe for investigating STAT3-dependent signaling mechanisms in cancer biology. Current research applications include:

  • Combination Therapy Studies: Evaluating this compound with conventional chemotherapeutics to overcome treatment resistance [5]
  • Immunomodulatory Effects: Investigating how STAT3 inhibition in tumor cells alters the tumor microenvironment and immune cell infiltration [5]
  • STAT3-Driven Pathologies: Exploring applications beyond cancer, including inflammatory and autoimmune conditions where STAT3 plays pathogenic roles
  • Drug Discovery: Using this compound as a reference compound for developing next-generation STAT3 inhibitors with improved pharmacological properties [6]

The development of novel STAT3 inhibitors continues to evolve, with recent approaches including generative deep learning models for identifying chemically diverse STAT3 inhibitors like HG106 and HG110, which demonstrate superior binding affinities and stable conformations in molecular dynamics simulations [6]. Additionally, innovative approaches such as DNA minicircle decoys that competitively inhibit STAT3 DNA-binding represent promising alternative strategies for targeting this important oncogenic pathway [7].

References

Comprehensive Application Notes and Protocols: BP-1-102-Induced G0/G1 Cell Cycle Arrest via JAK2/STAT3/c-Myc Signaling Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BP-1-102 and Its Molecular Mechanism

This compound is a potent, orally bioavailable small-molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation in cancerous cells. As an analog of S3I-201.1066 with improved binding affinity, this compound functions by directly binding to the STAT3 Src homology 2 (SH2) domain with an affinity (KD) of 504 nM, effectively disrupting STAT3 phosphorylation and dimerization. This inhibition blocks the translocation of activated STAT3 to the nucleus, thereby preventing the transcription of downstream target genes involved in cell cycle progression and apoptosis resistance, including c-Myc, Cyclin D1, Bcl-2, Bcl-xL, and Survivin [1] [2] [3].

The therapeutic significance of this compound stems from the well-established role of constitutive STAT3 activation in various hematological malignancies and solid tumors. In T-cell acute lymphoblastic leukemia (T-ALL), where drug resistance and relapse remain significant clinical challenges, STAT3 emerges as a promising therapeutic target. This compound exerts its antitumor effects primarily through suppression of the JAK2/STAT3/c-Myc signaling axis, leading to profound inhibition of cancer cell proliferation, induction of apoptosis, and disruption of cell cycle progression at the G0/G1 phase [1] [4]. Recent investigations have demonstrated its efficacy across diverse cancer models, including T-ALL, gastric cancer, bladder cancer, and others, highlighting its potential as a broad-spectrum targeted therapeutic agent [1] [3] [5].

Key Experimental Findings and Quantitative Data

Cytotoxic Effects and Anti-Proliferation Activity

Extensive in vitro studies have consistently demonstrated that this compound exerts dose-dependent cytotoxic effects across multiple cancer cell lines. In T-ALL models (MOLT-4 and CUTLL1 cells), treatment with this compound for 48 hours resulted in significant reduction of cell viability, with half-maximal inhibitory concentration (IC50) values falling in the range of 15-20 μM [1]. The anti-proliferative effects were further confirmed through colony formation assays, where this compound treatment led to a marked reduction in both the number and size of cancer cell colonies. Similar effects were observed in gastric cancer models, though with notable cell line-specific variations; AGS cells showed heightened sensitivity compared to HGC-27 cells, suggesting potential cell-type dependent responses to STAT3 inhibition [3].

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment triggers robust apoptotic cell death in susceptible cancer cells. In T-ALL cell lines, flow cytometric analysis following Annexin V/PI staining revealed a dramatic increase in apoptotic cells—from basal levels of approximately 5% to over 30% after treatment with 20 μM this compound for 24 hours [1]. This apoptotic induction was corroborated by morphological observations using inverted light microscopy and transmission electron microscopy, which revealed characteristic apoptotic features including cell shrinkage, membrane blebbing, and chromatin condensation [1].

Most notably for the present application notes, this compound induces significant cell cycle arrest at the G0/G1 phase. Flow cytometric cell cycle analysis demonstrated that treatment with 10 μM this compound for 24 hours increased the proportion of T-ALL cells in G0/G1 phase by approximately 20-25%, with a corresponding decrease in cells entering S and G2/M phases [1]. This arrest mechanism effectively prevents cancer cells from progressing through the cell cycle and undergoing proliferation, representing a key therapeutic mechanism of this compound.

Table 1: Quantitative Effects of this compound on Cancer Cells

Parameter Cell Line This compound Concentration Exposure Time Effect
IC50 T-ALL (MOLT-4) 15-20 μM 48 h 50% cell viability reduction [1]
IC50 T-ALL (CUTLL1) 15-20 μM 48 h 50% cell viability reduction [1]
Apoptosis T-ALL lines 20 μM 24 h >30% apoptotic cells (vs. 5% basal) [1]
G0/G1 Arrest T-ALL lines 10 μM 24 h 20-25% increase in G0/G1 phase [1]
Colony Formation T-ALL lines 15-20 μM 12 days Significant reduction in number/size [1]
STAT3 Phosphorylation T-ALL lines 15-20 μM 6 h Nearly complete suppression [1]
Molecular Effects on Signaling Pathways

At the molecular level, Western blot analyses have confirmed that this compound effectively suppresses STAT3 phosphorylation at Tyr705 in a dose- and time-dependent manner. Following treatment with 15-20 μM this compound for 6 hours, T-ALL and gastric cancer cells exhibited near-complete abrogation of phospho-STAT3 levels without affecting total STAT3 expression [1] [3]. This inhibition subsequently led to downregulation of key downstream target proteins, including c-Myc, Cyclin D1, Bcl-2, Bcl-xL, and Survivin—all critical regulators of cell cycle progression and apoptotic resistance [1] [3]. In gastric cancer models, this compound was also found to modulate the MAPK signaling pathway, enhancing phosphorylation of JNK and p38 while suppressing ERK activation, suggesting additional mechanisms contributing to its anti-tumor effects [3].

Table 2: Effects of this compound on Key Signaling Proteins in Cancer Cells

Protein Target Effect of this compound Functional Consequence Experimental System
p-STAT3 (Tyr705) Strong inhibition Blocks STAT3 dimerization/nuclear translocation T-ALL, Gastric cancer [1] [3]
c-Myc Downregulation Impairs cell cycle progression & metabolism T-ALL, Gastric cancer [1] [3]
Cyclin D1 Downregulation Prevents G1/S phase transition T-ALL, Gastric cancer [1] [3]
Bcl-2, Bcl-xL Downregulation Promotes mitochondrial apoptosis T-ALL, Gastric cancer [1] [3]
Survivin Downregulation Removes apoptosis inhibition T-ALL, Gastric cancer [1] [3]
p-ERK Inhibition (GC cells) Suppresses proliferation signals Gastric cancer [3]
p-JNK, p-p38 Activation (GC cells) Promotes stress-induced apoptosis Gastric cancer [3]

Detailed Experimental Protocols

Cell Culture and Reagent Preparation

Materials: Roswell Park Memorial Institute (RPMI) 1640 medium; Fetal Bovine Serum (FBS); Penicillin/Streptomycin; this compound (commercially available from MedChemExpress or Selleck Chemicals); Dimethylsulfoxide (DMSO).

This compound Stock Solution Preparation:

  • Prepare a 50 mM stock solution by dissolving this compound in high-quality, sterile DMSO.
  • Aliquot and store at -20°C protected from light with minimized freeze-thaw cycles.
  • For working concentrations, dilute in cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to maintain cell viability.

Cell Culture Conditions:

  • Maintain T-ALL cell lines (MOLT-4, CUTLL1) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.
  • Culture cells in a humidified incubator at 37°C with 5% CO2.
  • Passage cells every 2-3 days to maintain logarithmic growth, ensuring cell density between 2×105 and 1×106 cells/mL.
  • For experiments, use cells in their exponential growth phase to ensure optimal response to treatment [1] [3].
Cell Viability Assay (CCK-8 Protocol)

Principle: This colorimetric assay measures the activity of cellular dehydrogenases, providing a sensitive indicator of metabolically active cells following this compound treatment.

Procedure:

  • Seed cells in 96-well plates at a density of 1×104 cells per well in 100 μL complete medium.
  • After 24 hours, treat with This compound across a concentration gradient (e.g., 0, 5, 10, 15, 20, 25 μM) with quadruplicate wells for each concentration.
  • Include control wells containing medium only (blank) and DMSO vehicle (negative control).
  • Incubate for desired duration (24, 48, or 72 hours) at 37°C with 5% CO2.
  • After treatment, add 10 μL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
  • Measure the absorbance at 450 nm using a microplate spectrophotometer.
  • Calculate cell viability: Viability (%) = (ODtreatment - ODblank) / (ODcontrol - ODblank) × 100%.
  • Determine IC50 values using nonlinear regression analysis of the dose-response curve [1] [3].
Apoptosis Analysis by Flow Cytometry

Principle: This assay detects phosphatidylserine externalization on the outer leaflet of the plasma membrane, an early indicator of apoptosis, using Annexin V-FITC conjugate combined with propidium iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Procedure:

  • Seed cells in 6-well plates at 4×105 cells/mL and treat with this compound (0, 15, 20 μM) for 24 hours.
  • Harvest cells by centrifugation at 300 × g for 5 minutes.
  • Wash twice with cold PBS and resuspend in 1× Binding Buffer at 1×106 cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tubes and add 5 μL Annexin V-FITC and 5 μL PI (or 7-AAD for better viability staining).
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL of 1× Binding Buffer to each tube and analyze within 1 hour using a flow cytometer.
  • Set up compensation controls using single-stained samples and include untreated cells for baseline apoptosis.
  • Analyze data using FlowJo software, gating on the viable cell population and quantifying Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations [1] [3].
Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI) to stoichiometrically bind cellular DNA, allowing quantification of DNA content and discrimination of cells in different cell cycle phases based on fluorescence intensity.

Procedure:

  • Seed and treat cells as described for apoptosis analysis, using 10 μM this compound for 24 hours.
  • Harvest cells by centrifugation and wash twice with cold PBS.
  • Fix cells in 70% ice-cold ethanol added dropwise while vortexing gently.
  • Fix for at least 2 hours at 4°C (or overnight for better results).
  • Centrifuge and remove ethanol completely, then wash with cold PBS.
  • Resuspend cell pellet in 500 μL PI/RNase Staining Buffer containing 50 μg/mL PI and 100 μg/mL RNase A.
  • Incubate for 30 minutes at 37°C in the dark.
  • Analyze samples using a flow cytometer with excitation at 488 nm and detection at 617 nm (PI channel).
  • Collect at least 10,000 events per sample and exclude aggregates using pulse processing (width vs. area).
  • Analyze cell cycle distribution using ModFit LT or FlowJo software with Dean-Jett-Fox model to quantify the percentage of cells in G0/G1, S, and G2/M phases [1].
Western Blot Analysis of Signaling Proteins

Principle: This technique detects specific proteins and their phosphorylation status in cell lysates following this compound treatment, allowing assessment of pathway inhibition.

Procedure:

  • Seed cells at 1×106 cells/mL and treat with this compound (15 or 20 μM) for 6 hours.
  • Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay.
  • Separate 20-30 μg of total protein by SDS-PAGE (8-12% gels depending on target protein size).
  • Transfer to PVDF membranes using wet or semi-dry transfer systems.
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, c-Myc, Cyclin D1, Bcl-2, Bcl-xL, and β-actin (as loading control) overnight at 4°C.
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and image with a gel documentation system.
  • Perform densitometric analysis using ImageJ software to quantify band intensities normalized to loading controls [1] [3].

Signaling Pathway and Experimental Workflow

JAK2/STAT3/c-Myc Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of this compound action in disrupting the JAK2/STAT3/c-Myc signaling pathway:

G Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT3_Inactive STAT3 (Inactive) JAK2->STAT3_Inactive Phosphorylation STAT3_Active STAT3 Phosphorylated (Tyr705) STAT3_Inactive->STAT3_Active STAT3_Dimer STAT3 Dimer STAT3_Active->STAT3_Dimer Dimerization STAT3_Nuclear Nuclear STAT3 STAT3_Dimer->STAT3_Nuclear Nuclear Translocation Gene_Expression Target Gene Expression (c-Myc, Cyclin D1, Bcl-2, etc.) STAT3_Nuclear->Gene_Expression Transcription Activation CellCycle G0/G1 Cell Cycle Arrest Gene_Expression->CellCycle Apoptosis Induced Apoptosis Gene_Expression->Apoptosis Proliferation Inhibited Proliferation Gene_Expression->Proliferation BP1102 This compound BP1102->STAT3_Active Inhibits Phosphorylation BP1102->STAT3_Dimer Disrupts Dimerization

This diagram illustrates how this compound directly targets both STAT3 phosphorylation and dimerization, preventing the formation of transcriptionally active STAT3 dimers that drive the expression of pro-survival and cell cycle progression genes. The inhibition of this pathway ultimately leads to G0/G1 cell cycle arrest, apoptosis induction, and suppression of cancer cell proliferation [1] [4] [3].

Experimental Workflow for G0/G1 Arrest Analysis

The following diagram outlines a comprehensive experimental workflow for analyzing this compound-induced G0/G1 cell cycle arrest:

G CellCulture Cell Culture & Treatment (T-ALL lines: MOLT-4, CUTLL1) Viability Cell Viability Assay (CCK-8, 48h treatment) CellCulture->Viability Dose response ApoptosisAssay Apoptosis Analysis (Annexin V/PI Flow Cytometry) CellCulture->ApoptosisAssay 24h treatment CycleAssay Cell Cycle Analysis (PI Staining Flow Cytometry) CellCulture->CycleAssay 24h treatment Colony Colony Formation Assay (14-day culture) CellCulture->Colony Chronic treatment Western Western Blot Analysis (JAK2/STAT3/c-Myc pathway) CellCulture->Western 6h treatment DataAnalysis Data Analysis & Statistical Validation Viability->DataAnalysis IC₅₀ calculation ApoptosisAssay->DataAnalysis % Apoptotic cells CycleAssay->DataAnalysis Cell cycle distribution Colony->DataAnalysis Colony counting Western->DataAnalysis Pathway inhibition

This integrated experimental approach allows researchers to comprehensively evaluate the effects of this compound on cell cycle progression and validate the molecular mechanisms underlying G0/G1 arrest. The workflow incorporates dose-response assessments, apoptosis quantification, cell cycle distribution analysis, long-term proliferation potential, and molecular pathway investigation [1] [3].

Research Implications and Potential Applications

The compelling experimental data demonstrating this compound-mediated G0/G1 cell cycle arrest through JAK2/STAT3/c-Myc pathway inhibition highlights several promising research applications and therapeutic implications. First, this compound serves as a valuable chemical probe for investigating STAT3-dependent cellular processes in both physiological and pathological contexts. Researchers can utilize this compound to dissect the contribution of STAT3 signaling to cell cycle regulation, particularly in malignancies characterized by constitutive STAT3 activation [1] [4].

From a therapeutic perspective, this compound represents a promising candidate for targeted cancer therapy, particularly for aggressive hematological malignancies like T-ALL where conventional chemotherapy often fails due to drug resistance. The ability of this compound to simultaneously impair multiple hallmarks of cancer—including proliferation, survival, and cell cycle progression—through inhibition of a master regulatory pathway positions it as a potential cornerstone of combination therapies [1] [3]. Recent evidence suggests that this compound can enhance the efficacy of conventional chemotherapeutics and targeted agents, potentially allowing for dose reduction of more toxic compounds while maintaining or improving antitumor activity [5].

Furthermore, the oral bioavailability of this compound demonstrated in previous studies provides significant practical advantages for both research applications and potential clinical translation [2]. Researchers should consider exploring this compound in more complex disease models, including patient-derived xenografts and organoid systems, to better predict its clinical utility across different cancer types characterized by STAT3 dependency.

Conclusion

These application notes provide comprehensive methodological guidance for investigating this compound-induced G0/G1 cell cycle arrest through inhibition of the JAK2/STAT3/c-Myc signaling pathway. The detailed protocols, quantitative data summaries, and visual workflow representations offer researchers a solid foundation for designing and executing studies with this promising STAT3 inhibitor. The consistent demonstration of this compound's efficacy across multiple cancer models underscores its value as both a research tool and a potential therapeutic agent. Future research directions should focus on optimizing combination regimens, identifying predictive biomarkers of response, and advancing the compound through preclinical development toward clinical evaluation in STAT3-dependent malignancies.

References

Application Notes: BP-102 in Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

BP-1-102 is a small-molecule, orally available inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) by binding to its SH2 domain. This binding disrupts STAT3 phosphorylation and dimerization, key steps for its activation, leading to the downregulation of downstream oncogenic proteins like c-Myc, Cyclin D1, and Bcl-xL [1] [2]. The colony formation assay is a cornerstone method for demonstrating this compound's efficacy, as it directly measures the clonogenic potential—the ability of a single cell to proliferate extensively—a hallmark of cancer cells [3] [4].

Key Research Findings

The anti-proliferative effect of this compound has been confirmed in several cancer types. The table below summarizes quantitative data from recent colony formation assays.

Cancer Type Cell Line(s) Key Findings on Colony Formation Proposed Mechanism (from Western Blotting)
T-Cell Acute Lymphoblastic Leukemia (T-ALL) MOLT-4, CUTLL1 Significant, dose-dependent inhibition of colony formation [1]. Suppression of JAK2/STAT3/c-Myc signaling pathway [1].
Gastric Cancer (GC) AGS Dose-dependent inhibition of colony formation [2]. Inhibition of STAT3 phosphorylation and downregulation of c-Myc, Cyclin D1, and Survivin [2].
Colorectal Cancer (CRC) RKO, HCT116 Used as a tool compound (alongside SH-4-54) to confirm that UHMK1's role in promoting colony formation and chemoresistance is dependent on STAT3 activity [5]. NA

The utility of this compound extends beyond a direct therapeutic agent; it is also a valuable pharmacological tool for validating the role of STAT3 in other oncogenic pathways, as shown in colorectal cancer research [5].

Detailed Protocol: Colony Formation Assay with this compound

This protocol is adapted from methods used in recent studies investigating this compound [1] [2] and standard clonogenic assay procedures [3] [4].

Principle

The assay evaluates the ability of a single cancer cell to grow into a large colony (typically >50 cells) over 1-3 weeks in a semi-solid medium like soft agar. This anchorage-independent growth is a stringent test for malignant transformation. This compound is incorporated into the culture medium to assess its inhibitory effects on this clonogenic capacity [3].

Reagents and Equipment
  • Cell Lines: e.g., MOLT-4 (T-ALL), AGS (Gastric Cancer).
  • Test Compound: this compound (commercially available from, e.g., MedChemExpress or Selleck Chemicals). Prepare a stock solution in DMSO and store at -20°C.
  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Semi-Solid Matrix: Noble Agar or Methylcellulose.
  • Other Reagents: Phosphate-Buffered Saline (PBS), crystal violet or nitroblue tetrazolium chloride (NBT) for staining, Dimethyl Sulfoxide (DMSO).
  • Equipment: CO2 incubator, tissue culture hood, 6-well or 35-mm culture dishes, inverted light microscope.
Step-by-Step Procedure
  • Preparation of Base Agar Layer:

    • Prepare a 1% noble agar solution in deionized water and autoclave to sterilize.
    • Mix equal volumes of melted, cooled (42°C) 1% agar with pre-warmed 2x culture medium to create a 0.5% agar mixture.
    • Quickly add 1.5 mL of this mixture to each well of a 6-well plate to form the base layer. Allow it to solidify at room temperature for 30 minutes [3].
  • Preparation of Cell Agar Layer (with this compound):

    • Harvest and count your cells. Suspend them at a density of 4,000 cells/mL in complete culture medium [1].
    • Prepare the 0.6% noble agar solution and keep it at 42°C.
    • In a sterile tube, mix the cell suspension with an equal volume of the 0.6% agar solution. For drug treatment, first add the desired concentration of this compound (e.g., 0, 15, 20 µM for T-ALL [1] or 2, 4, 6 µM for gastric cancer [2]) to the cell suspension before mixing with agar. The final concentration of DMSO should be equal in all groups.
    • Carefully layer 1.5 mL of this cell-agar-drug mixture on top of the solidified base layer. Allow it to solidify [1] [3].
  • Incubation and Maintenance:

    • Place the plates in a 37°C, 5% CO2 humidified incubator for up to 12 days. The incubation time may vary by cell line [1].
    • To prevent drying, add 100 µL of fresh culture medium (with or without the corresponding concentration of this compound for sustained exposure) on top of the agar twice a week [3].
  • Staining and Colony Counting:

    • After incubation, stain the colonies for visualization. This can be done by adding 200 µL of NBT solution per well and incubating overnight, or by using crystal violet [3] [2].
    • Count the colonies (defined as clusters of >50 cells) manually under an inverted microscope or using automated image analysis software [1] [4].

Mechanism of Action & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular mechanism of this compound and the experimental workflow for the colony formation assay.

mechanism cluster_nuc Nucleus JAK2 JAK2 Activation STAT3_Inactive STAT3 (Inactive Monomer) JAK2->STAT3_Inactive Phosphorylation (Tyr705) STAT3_Active STAT3 (Active Dimer) STAT3_Inactive->STAT3_Active Dimerization & Nuclear Transport TargetGenes c-Myc, Cyclin D1, Bcl-xL, Survivin STAT3_Active->TargetGenes Nucleus Nucleus Proliferation Enhanced Cell Proliferation & Survival TargetGenes->Proliferation BP1102 This compound BP1102->STAT3_Inactive Binds SH2 Domain Inhibits Phosphorylation

Diagram Title: this compound Inhibits the JAK2/STAT3 Oncogenic Pathway

workflow Start Prepare this compound Stock in DMSO Step1 Prepare Base Agar Layer (0.5% Agar in Medium) Start->Step1 Step2 Prepare Cell Layer (Mix Cells + 0.3% Agar + this compound) Step1->Step2 Step3 Incubate Plates 10-14 Days, Add Medium Twice Weekly Step2->Step3 Step4 Stain Colonies (e.g., with NBT) Step3->Step4 Step5 Count Colonies (>50 cells) Step4->Step5 Analysis Analyze Data Calculate % Inhibition Step5->Analysis

Diagram Title: Colony Formation Assay Workflow with this compound

Critical Considerations for Your Experiment

  • DMSO Control: The final concentration of DMSO in all groups, including the vehicle control, must be identical (typically ≤0.1%) to rule out solvent toxicity [2].
  • Dose Optimization: The effective concentration of this compound can vary significantly between cell types. It is crucial to conduct initial dose-response experiments (e.g., using CCK-8 assays) to determine the appropriate range for your colony formation study [1] [2].
  • Prolonged Exposure: The colony formation assay tests long-term reproductive health. Sustaining the drug's presence or refreshing it during incubation might be necessary depending on its stability [3].

I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further specifics on a particular cancer model or analytical technique, please feel free to ask.

References

Application Notes & Protocols: BP-1-102 for Inhibition of Neurosphere Formation in Glioma Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Significance

Glioblastoma (GBM) remains one of the most aggressive and lethal primary brain tumors, with a median survival of only 12-15 months despite multimodal therapeutic approaches [1] [2]. A key factor in GBM's treatment resistance and recurrence is the presence of glioma stem cells (GSCs), a subpopulation with enhanced tumorigenic capacity, self-renewal properties, and resistance to conventional therapies [1] [2]. The neurosphere formation assay has emerged as a vital in vitro tool for studying GSCs, as renewable neurosphere formation not only enriches for stem-like cells but has also been clinically validated as an independent predictor of poor prognosis, significantly associated with increased hazard of patient death and more rapid tumor progression [1].

The STAT3 signaling pathway represents a critical molecular target in glioma therapeutics. STAT3, when phosphorylated at tyrosine 705 (p-STAT3), forms dimers that translocate to the nucleus and drive the expression of genes promoting proliferation, survival, invasion, and stemness [3] [4]. Constitutively active STAT3 is a hallmark of GBM and contributes significantly to its malignant progression and therapeutic resistance [3] [5] [6]. BP-1-102 is a novel small-molecule inhibitor that specifically targets the STAT3 SH2 domain, preventing its phosphorylation, dimerization, and nuclear translocation [3] [4]. These application notes provide detailed methodologies and experimental data supporting the use of this compound as a potent inhibitor of glioma stemness and neurosphere formation through targeted STAT3 pathway inhibition.

Experimental Results & Data Summary

Key Findings on this compound Efficacy in Glioma Models

This compound demonstrates robust anti-tumor activity across multiple glioma models through its specific targeting of the STAT3 pathway. Treatment with this compound effectively inhibits STAT3 phosphorylation and blocks its nuclear translocation in glioma cells, thereby disrupting downstream transcriptional programs that drive malignancy [3]. This molecular targeting translates to significant phenotypic effects, including dosed cytotoxicity with IC50 values ranging between 8.5-10.5 μM in established glioma cell lines, potent induction of apoptosis through modulation of Bcl-2 family proteins, and substantial inhibition of invasive capacity mediated through downregulation of matrix metallopeptidase 9 (MMP-9) [3].

Most importantly for glioma stem cell research, this compound effectively suppresses neurosphere formation across multiple models, indicating its ability to target the therapy-resistant stem cell population [3]. Complementary studies have demonstrated that RAB32, an oncoprotein upregulated in glioma and associated with poor prognosis, promotes malignant progression through JAK/STAT3 activation, and its effects can be abrogated by this compound treatment [5]. Similarly, the lncRNA LINC00601 has been identified as promoting glioma progression via p-STAT3 signaling, further validating this pathway as a therapeutic nexus [6].

Quantitative Data Summary

Table 1: this compound Cytotoxicity and Anti-Proliferative Effects in Glioma Models

Cell Line/Model Assay Type IC50/Effective Concentration Key Effects Citation
U251 glioma cells Cell proliferation 10.51 μM Inhibition of proliferation, reduced invasion, induced apoptosis [3]
A172 glioma cells Cell proliferation 8.534 μM Inhibition of proliferation, reduced invasion, induced apoptosis [3]
Multiple glioma cell lines Neurosphere formation 5-20 μM Concentration-dependent inhibition of primary and secondary neurosphere formation [3]
RAB32-overexpressing cells Rescue experiment 10-20 μM Reversal of RAB32-driven proliferation and invasion [5]

Table 2: this compound Effects on Molecular Markers in Glioma Cells

Molecular Target Effect of this compound Functional Consequence Citation
STAT3 phosphorylation (Tyr705) Decreased Inhibition of STAT3 dimerization and nuclear translocation [3]
Bcl-2 Downregulated Promotion of apoptotic pathways [3]
MMP-9 Downregulated Reduced invasion and migration capacity [3]
Neurosphere formation Inhibited Reduction in cancer stem-like cell population [3]

Detailed Protocols

Neurosphere Culture and Maintenance

Principle: The neurosphere culture system enriches for stem-like cells by utilizing serum-free medium supplemented with specific growth factors, allowing for the propagation and study of glioma stem cells in vitro [1] [7].

Reagents:

  • DMEM/F12 medium
  • B27 supplement (50X), without vitamin A
  • Recombinant human EGF (20 ng/mL)
  • Recombinant human bFGF (20 ng/mL)
  • Penicillin/Streptomycin (100 U/mL)
  • Heparin (5 μg/mL)
  • Additional for enzymatic passaging: TrypLE Express or Accutase

Procedure:

  • Culture Initiation: Place freshly dissociated glioma cells or thawed neurosphere cells in complete neurosphere medium composed of DMEM/F12 supplemented with 2% B27, 20 ng/mL EGF, 20 ng/mL bFGF, 1% Penicillin/Streptomycin, and 5 μg/mL heparin [1] [7].
  • Culture Conditions: Maintain cells in non-adherent flasks or plates at 37°C in a humidified incubator with 5% CO₂.
  • Feeding: Add fresh growth factors (EGF and bFGF) twice weekly and perform half-medium changes every 5-7 days.
  • Passaging: Passage neurospheres every 7-14 days when they reach approximately 100-200 μm in diameter. For mechanical passaging, gently triturate spheres using a fire-polished Pasteur pipette. For enzymatic dissociation, use TrypLE Express or Accutase for 5-10 minutes at 37°C [1] [7].
  • Cryopreservation: Resuspend dissociated neurosphere cells in freezing medium (90% FBS + 10% DMSO) and cool at a controlled rate of -1°C/minute.

Technical Notes:

  • Avoid over-trituration during passaging to maintain cell viability.
  • Monitor sphere size carefully, as oversized spheres may develop necrotic cores.
  • The ability to form renewable neurospheres over multiple passages indicates presence of true stem-like cells [1].
This compound Treatment and Neurosphere Formation Assay

Principle: This assay evaluates the effect of this compound on the self-renewal capacity of glioma stem cells by quantifying their ability to form neurospheres under treatment conditions [3] [7].

Reagents:

  • This compound stock solution (10 mM in DMSO)
  • Neurosphere culture medium (as above)
  • Dimethyl sulfoxide (DMSO)
  • Crystal violet solution (0.1%) or trypan blue for cell counting

Procedure:

  • Cell Preparation: Mechanically or enzymatically dissociate neurospheres to create a single-cell suspension. Ensure complete dissociation by visual inspection under a microscope.
  • Cell Counting and Plating: Count viable cells using trypan blue exclusion and plate at a density of 3,000-5,000 cells/mL in complete neurosphere medium. Use low-adherence 6-well plates or 24-well plates.
  • Drug Treatment: Add this compound to achieve final concentrations ranging from 5-20 μM. Include a vehicle control (DMSO at equivalent concentration, typically <0.1%).
  • Incubation: Culture cells for 7-10 days under standard neurosphere conditions without disturbance to allow sphere formation.
  • Quantification: After 7-10 days, count the number of neurospheres (defined as spherical structures >50 μm in diameter) under a light microscope. For more precise quantification, measure sphere diameters using imaging software.
  • Secondary Sphere Formation (Optional): Collect treated spheres, dissociate into single cells, and replate in drug-free medium to assess long-term self-renewal capacity [7].

Technical Notes:

  • Include a vehicle control with equivalent DMSO concentration in all experiments.
  • For IC50 determination, test a concentration range of 1-50 μM this compound.
  • The assay can be adapted for high-throughput screening using 96-well plates with reduced volumes.
Assessment of Apoptosis and Invasion

Apoptosis Analysis by Western Blotting:

  • Treat neurosphere cells with this compound (5-20 μM) or vehicle for 24-72 hours.
  • Extract proteins using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Probe with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, with GAPDH as loading control.
  • Expected result: this compound treatment decreases Bcl-2 expression while increasing Bax and cleaved caspase-3 [3].

Cell Invasion Assay:

  • Prepare Matrigel-coated Transwell inserts by diluting Matrigel in serum-free medium and applying to the upper chamber.
  • Seed dissociated neurosphere cells (5 × 10⁴ cells/well) in serum-free medium into the upper chamber.
  • Add this compound at desired concentrations to the upper chamber.
  • Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
  • After 24-48 hours incubation, fix cells and stain with 0.1% crystal violet.
  • Count invaded cells on the lower membrane surface. Expected result: this compound treatment significantly reduces invasion capacity [3] [5].
STAT3 Phosphorylation Analysis

Principle: Monitor this compound target engagement by assessing STAT3 phosphorylation status and nuclear translocation.

Procedure:

  • Treat neurosphere cells with this compound (10 μM) or vehicle for 4-24 hours.
  • For western blotting: Extract total protein and probe with antibodies against p-STAT3 (Tyr705) and total STAT3.
  • For immunofluorescence: Fix cells, permeabilize, and incubate with p-STAT3 antibody followed by fluorescent secondary antibody. Counterstain with DAPI to visualize nuclei.
  • Expected result: this compound treatment reduces STAT3 phosphorylation and inhibits its nuclear translocation [3].

Pathway and Workflow Visualization

STAT3 Signaling Pathway in Glioma and this compound Mechanism

G GF Growth Factors & Cytokines R Receptor Activation GF->R Binding JAK JAK Kinase Activation R->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_p STAT3 Phosphorylation (Tyr705) STAT3_inactive->STAT3_p STAT3_dimer STAT3 Dimerization STAT3_p->STAT3_dimer STAT3_nuclear Nuclear Translocation STAT3_dimer->STAT3_nuclear Target_genes Target Gene Expression STAT3_nuclear->Target_genes Proliferation Cell Proliferation Target_genes->Proliferation Survival Cell Survival Target_genes->Survival Invasion Invasion & Migration Target_genes->Invasion Stemness Stemness Maintenance Target_genes->Stemness Neurospheres Neurosphere Formation Stemness->Neurospheres BP1102 This compound BP1102->STAT3_p Inhibits BP1102->STAT3_dimer Inhibits

Figure 1: STAT3 Signaling Pathway in Glioma and this compound Mechanism of Action. This compound targets STAT3 phosphorylation and dimerization, disrupting downstream oncogenic signaling.

Experimental Workflow for Neurosphere Inhibition Studies

G cluster_primary Primary Neurosphere Assay cluster_secondary Self-Renewal Assessment Start Neurosphere Culture Establishment Expansion Cell Expansion & Maintenance Start->Expansion Dissociation Sphere Dissociation Expansion->Dissociation Plating Experimental Plating Dissociation->Plating Treatment This compound Treatment Plating->Treatment Incubation Incubation (7-10 days) Treatment->Incubation Analysis1 Primary Sphere Quantification Incubation->Analysis1 Dissociation2 Sphere Dissociation Analysis1->Dissociation2 For Self-Renewal Assessment Molecular Molecular Analysis Analysis1->Molecular Parallel Samples Replating Replating in Drug-Free Medium Dissociation2->Replating Incubation2 Secondary Incubation Replating->Incubation2 Analysis2 Secondary Sphere Quantification Incubation2->Analysis2

Figure 2: Experimental Workflow for Neurosphere Inhibition Studies. Comprehensive assessment includes primary neurosphere formation and self-renewal capacity.

Discussion and Applications

Interpretation of Results

The experimental data demonstrate that This compound effectively targets multiple aspects of glioma malignancy, with particular potency against the stem-like cell population responsible for tumor recurrence. The inhibition of neurosphere formation at concentrations similar to the IC50 for proliferation (8.5-10.5 μM) suggests that this compound effectively targets the core stem cell population rather than merely inhibiting bulk tumor cell growth [3]. This is further supported by the disruption of STAT3 nuclear translocation, which prevents the activation of key genes involved in stemness maintenance [3].

The downregulation of Bcl-2 following this compound treatment indicates the promotion of mitochondrial apoptosis pathways, while reduced MMP-9 expression correlates with decreased invasive capacity, addressing two critical hallmarks of GBM aggressiveness [3]. The finding that RAB32-driven malignancy can be inhibited by this compound further validates STAT3 as a central node in glioma progression and suggests that tumors with elevated RAB32 expression may be particularly susceptible to this therapeutic approach [5].

Application in Preclinical Research

For drug development screening, this compound serves as both a lead compound for novel STAT3 inhibitors and a reference molecule for evaluating anti-GSC activity. The neurosphere formation assay provides a functionally relevant screening platform for identifying compounds with activity against the therapy-resistant cell population [3] [7]. When developing combination therapies, this compound may synergize with conventional treatments like temozolomide or radiation, potentially overcoming resistance mechanisms driven by STAT3 activation [2].

In mechanistic studies, this compound can be utilized to dissect STAT3-dependent processes in glioma stem cells and to validate novel regulators of this pathway, such as LINC00601 and RAB32 [5] [6]. The compound's well-characterized mechanism makes it particularly valuable for establishing causal relationships in signaling pathway research.

Troubleshooting and Optimization
  • Low neurosphere formation efficiency: Ensure complete dissociation to single cells during plating, use fresh growth factors, and verify the non-adherent nature of culture surfaces.
  • Variable this compound efficacy: Prepare fresh stock solutions regularly due to potential compound instability, and verify DMSO concentrations across treatment groups.
  • Incomplete STAT3 pathway inhibition: Optimize treatment duration and consider combination with upstream JAK inhibitors for complete pathway blockade [5].
  • Secondary neurosphere recovery: This may indicate incomplete stem cell eradication, suggesting need for higher concentrations or prolonged exposure [7].
Conclusion

This compound represents a valuable research tool for investigating STAT3 signaling in glioma stem cells and developing novel therapeutic approaches targeting the therapy-resistant population in GBM. The protocols outlined herein provide standardized methods for evaluating anti-GSC activity that correlate with clinically relevant outcomes, ultimately supporting the development of more effective interventions for this devastating disease.

References

BP-1-102 combination therapy with sorafenib HCC

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Sorafenib Combination Therapies

Sorafenib, a multi-kinase inhibitor, is a standard first-line treatment for advanced HCC. However, its efficacy is often limited by the development of drug resistance, which can occur through various mechanisms [1] [2]. Combination therapies aim to overcome this resistance by simultaneously targeting multiple pathways involved in tumor proliferation, angiogenesis, and survival [3].

The tables below summarize key combination strategies identified in the literature.

Table 1: Targeted Therapy Combinations with Sorafenib

Combined Target / Agent Therapeutic Rationale Current Stage of Evidence
SRC Family Kinases (e.g., with Saracatinib, Dasatinib) Dual inhibition enhances anti-tumor activity, reduces cell migration/invasion, and counters adaptive resistance [4]. Pre-clinical (in vitro HCC cell models)
mTOR Pathway (e.g., with Everolimus, Temsirolimus) Simultaneously targets the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently hyperactivated in HCC [3]. Phase II Clinical Trials (ongoing)
MEK/ERK Pathway (e.g., with Refametinib) Dual blockade of the same pathway may prevent or overcome resistance [3]. Phase II (finished, warrants further study)
c-MET Inhibitors (e.g., Tivantinib) Targets an alternative pathway implicated in sorafenib resistance [3]. Phase III Clinical Trials (ongoing)

Table 2: Interventional and Immunotherapy Combinations with Sorafenib

Combination Modality Therapeutic Rationale Key Efficacy Findings
Transarterial Chemoembolization (TACE) Sorafenib inhibits the VEGF-driven revascularization that can occur post-TACE [5]. Significantly improved Time to Progression (TTP) and Progression-Free Survival (PFS) in a randomized controlled trial; OS benefit in per-protocol analysis [5].
Immune Checkpoint Inhibitors (e.g., anti-PD-1) TACE releases tumor antigens; sorafenib may improve the tumor microenvironment for enhanced immune cell activity [6]. Significantly longer median PFS (7.63 vs. 2.9 months) and a trend towards longer OS when combined post-TACE [6].

Detailed Experimental Protocol: SRC Inhibitor Combination

The following protocol is adapted from a recent study demonstrating the efficacy of combining SRC family kinase (SFK) inhibitors with sorafenib, providing a template for in vitro combination studies [4].

1. Objective: To evaluate the cytotoxic and anti-migratory effects of SFK inhibitors (Saracatinib, Dasatinib) in combination with Sorafenib on HCC cell lines. 2. Materials:

  • Cell Lines: A panel of HCC cell lines representing different molecular subclasses (e.g., HLE, HLF for S1/TGFβ-Wnt subtype; Huh7, HepG2 for S2/progenitor subtype).
  • Drugs: Sorafenib, Saracatinib, Dasatinib. Prepare stock solutions in DMSO.
  • Equipment: CO₂ incubator, biosafety cabinet, spectrophotometric plate reader, equipment for wound healing and Transwell migration assays, RT-qPCR system. 3. Methodology:
  • Cell Viability Assay (MTT Assay)
    • Plate cells in 96-well plates and allow to adhere.
    • Treat cells with serially diluted concentrations of each drug alone and in combination for 24-72 hours.
    • Add MTT reagent and incubate. Measure the absorbance of the formed formazan crystals.
    • Calculate the combination index (CI) using software like CompuSyn to determine synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects.
  • Wound Healing (Scratch) Assay
    • Create a scratch in a confluent cell monolayer.
    • Treat cells with IC₅₀ concentrations of the drugs, alone and in combination.
    • Image the scratch at 0, 24, and 48 hours. Quantify the migration rate by measuring the change in wound width.
  • Transwell Invasion Assay
    • Seed serum-starved cells into Matrigel-coated Transwell inserts. Place complete growth medium in the lower chamber as a chemoattractant.
    • Treat cells with IC₅₀ concentrations of the drugs.
    • After incubation, fix, stain, and count the cells that have invaded through the membrane.
  • Gene Expression Analysis (RT-qPCR)
    • Extract total RNA from treated and control cells.
    • Synthesize cDNA and perform RT-qPCR to analyze expression changes in genes related to invasion (e.g., MMP2, MMP9) and angiogenesis/adaptation (e.g., VEGFA, HIF1A).
    • Normalize data to housekeeping genes (e.g., GAPDH, ACTB) and use the 2^–ΔΔCt method for analysis.

Signaling Pathways in Sorafenib Combination Therapy

The following diagram illustrates the key signaling pathways in HCC and how combination therapies target them, based on the mechanisms described in the search results [3] [1] [4].

G cluster_top Growth Factors & Receptors cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Outcomes cluster_therapies Targeted Therapies GF Growth Factors (VEGF, PDGF, EGF) RTKs Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT) GF->RTKs RAS_RAF RAS/RAF/MEK/ERK (Proliferation) RTKs->RAS_RAF PI3K_AKT PI3K/AKT/mTOR (Survival, Growth) RTKs->PI3K_AKT SRC SRC Family Kinases (Proliferation, Invasion) RTKs->SRC Proliferation Tumor Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Survival Cell Survival & Resistance PI3K_AKT->Survival SRC->Proliferation Angiogenesis Angiogenesis SRC->Angiogenesis Invasion Invasion & Metastasis SRC->Invasion Sorafenib Sorafenib (Multi-Kinase Inhibitor) Sorafenib->RTKs Inhibits Sorafenib->RAS_RAF Inhibits SRC_Inhib SRC Inhibitors (e.g., Saracatinib) SRC_Inhib->SRC Inhibits mTOR_Inhib mTOR Inhibitors (e.g., Everolimus) mTOR_Inhib->PI3K_AKT Inhibits

Conclusion and Future Directions

The combination of sorafenib with other targeted agents, locoregional therapies like TACE, or immunotherapies represents a powerful strategy to enhance efficacy and overcome resistance in HCC. The synergistic effect of combining SRC inhibition with sorafenib provides a strong rationale for exploring other kinase targets.

For a novel agent like BP-1-102, the established protocols and mechanistic insights from these studies can directly inform your experimental design. The critical first step would be to conduct robust in vitro viability and synergy assays across a panel of HCC cell lines, followed by validation in functional and mechanistic studies as outlined above.

References

Comprehensive Application Notes and Protocols for BP-1-102 in Epithelial-Mesenchymal Transition (EMT) Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to STAT3 Signaling in EMT and BP-1-102 Properties

The epithelial-mesenchymal transition (EMT) represents a critical cellular reprogramming event that enables polarized epithelial cells to acquire mesenchymal characteristics, including enhanced migratory capacity, invasiveness, and resistance to apoptosis. This process is orchestrated by complex signaling networks, with Signal Transducer and Activator of Transcription 3 (STAT3) serving as a master regulator. STAT3 activation via phosphorylation at Tyr705 promotes dimerization, nuclear translocation, and transcription of EMT-inducing genes, including twist, snail, and zeb families. This compound is a novel small-molecule STAT3 inhibitor that binds with high affinity to the STAT3 SH2 domain, effectively blocking its phosphorylation and subsequent activation.

This compound represents a second-generation STAT3 inhibitor with improved pharmacological properties compared to earlier compounds like Stattic and S3I-201. Its mechanism involves direct binding to the STAT3 SH2 domain, preventing STAT3 phosphorylation at Tyr705, dimerization, and nuclear translocation. This inhibition subsequently downregulates downstream targets including Bcl-2, c-Myc, and VEGF, ultimately suppressing EMT processes, cancer stem cell (CSC) maintenance, and metastatic progression across various malignancies.

Quantitative Profiling of this compound Efficacy in EMT Inhibition

Summary of this compound Efficacy Across Cancer Models

Table 1: Efficacy profiles of this compound in inhibiting EMT across different cancer types

Cancer Type Experimental Model Concentration Range Key EMT Markers Affected Functional Outcomes Reference
Peritoneal Fibrosis HMrSV5 cells (in vitro) 5-20 µM ↓α-SMA, ↓TGF-β1, ↑E-cadherin Attenuated HG-induced EMT [1]
Peritoneal Fibrosis Rat model (in vivo) 10 mg/kg/day ↓p-STAT3, ↓PFKFB3 Prevented fibrosis & angiogenesis [1]
Head & Neck Cancer HN30, HN5 cells 10-50 µM Not specified Reversed CAF-driven radioresistance [2]
Lung Cancer A549CisR, H157CisR 5-20 µM ↑E-cadherin, ↓N-cadherin, ↓Vimentin Reversed EMT, decreased invasion [3]
This compound Treatment Parameters and Experimental Outcomes

Table 2: Detailed experimental parameters for this compound-mediated EMT inhibition

Parameter In Vitro Applications In Vivo Applications
Working Concentrations 5-50 µM (cell-based assays) 10 mg/kg/day (animal studies)
Treatment Duration 24-48 hours (cellular assays) Daily administration (animal studies)
Solubility DMSO stock (10-50 mM), diluted in media Suitable formulations for in vivo delivery
Combination Therapies With conventional chemotherapeutics With targeted therapies in xenograft models
Key Readouts p-STAT3 (Tyr705) reduction, EMT marker expression Metastasis suppression, survival prolongation
Toxicity Profile Low cytotoxicity at effective concentrations Well-tolerated in animal models

Cell-Based Assays for Evaluating EMT Inhibition

Invasion and Migration Assessment

Transwell Invasion Assay Protocol:

  • Coating: Prepare Matrigel matrix (8-10% in serum-free medium) and coat the upper chamber of Transwell inserts (8-μm pore size). Allow polymerization at 37°C for 4 hours.
  • Cell Preparation: Harvest this compound-treated and control cells (A549CisR, H157CisR, or other appropriate cell lines). Seed 1×10⁴ cells in serum-free medium into the upper chamber.
  • Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
  • Incubation: Incubate for 24 hours at 37°C in 5% CO₂ to allow cell invasion.
  • Fixation and Staining: Carefully remove non-invaded cells from the upper membrane surface with cotton swabs. Fix invaded cells with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 30 minutes.
  • Quantification: Capture images of five random fields per membrane using an inverted microscope at 100× magnification. Count invaded cells using ImageJ software. Normalize data to untreated controls.

Wound Healing Migration Assay Protocol:

  • Cell Seeding: Plate cells in 6-well plates and culture until 90-100% confluent.
  • Wound Creation: Create a uniform scratch wound using a sterile 10-μL pipette tip. Wash twice with PBS to remove detached cells.
  • This compound Treatment: Add fresh serum-free medium containing this compound at optimized concentrations (typically 10-20 μM).
  • Image Acquisition: Capture images at 0, 12, and 24 hours at the same location along the scratch using phase-contrast microscopy.
  • Analysis: Measure wound width using ImageJ software with the MRI Wound Healing Tool plugin. Calculate migration rate as percentage wound closure compared to 0-hour timepoint.
Cell Viability and Cytotoxicity Assessment

MTT Assay Protocol:

  • Cell Seeding: Plate cells (7×10³ cells/well) in 96-well plates and incubate for 24 hours.
  • This compound Treatment: Treat cells with this compound across a concentration gradient (0.1-100 μM) for 48 hours. Include DMSO vehicle controls and blank wells.
  • MTT Incubation: Add MTT solution (5 mg/mL) to each well (20 μL/well) and incubate for 4 hours at 37°C.
  • Solubilization: Carefully remove medium and add 150 μL DMSO to dissolve formazan crystals.
  • Absorbance Measurement: Measure absorbance at 490 nm using a microplate reader. Calculate cell viability relative to untreated controls.

Molecular Analysis of EMT Markers and STAT3 Signaling

Western Blot Analysis for EMT Markers

Sample Preparation and Electrophoresis:

  • Cell Lysis: Harvest this compound-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using BCA assay. Prepare samples with Laemmli buffer (30-50 μg protein per lane).
  • Gel Electrophoresis: Separate proteins on 8-12% SDS-PAGE gels at 100V for 2 hours.

Transfer and Immunoblotting:

  • Membrane Transfer: Transfer proteins to PVDF membranes using wet transfer system at 100V for 1 hour.
  • Blocking: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C:
    • Anti-p-STAT3 (Tyr705) (1:1000, CST #9145)
    • Anti-STAT3 (1:1000, CST #9139)
    • Anti-E-cadherin (1:1000, Affinity #AF0131)
    • Anti-N-cadherin (1:1000, Affinity #AF4039)
    • Anti-Vimentin (1:1000, Affinity #AF0315)
    • Anti-α-SMA (1:1000, Affinity #AF1032)
    • Anti-β-actin (1:5000, Affinity #AF7018) as loading control
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with chemiluminescence detection system.
Immunofluorescence Analysis of STAT3 Localization

Cell Staining Protocol:

  • Cell Seeding: Plate cells on sterile glass coverslips in 12-well plates and treat with this compound (2-10 μM) for 24 hours. Stimulate with IL-6 (20 ng/mL) for 15 minutes if examining activation.
  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
  • Blocking and Antibody Incubation: Block with 3% BSA for 1 hour. Incubate with anti-p-STAT3 (Tyr705) antibody (1:400) overnight at 4°C.
  • Visualization: Incubate with Alexa Fluor-conjugated secondary antibody (1:1000) for 1 hour at room temperature. Stain nuclei with DAPI (1 μg/mL) for 5 minutes.
  • Imaging: Mount coverslips and capture images using confocal microscopy. Analyze STAT3 nuclear/cytoplasmic distribution using ImageJ software.

In Vivo Evaluation of this compound in Metastasis Models

Animal Model Development and Drug Administration

Orthotopic Metastasis Model Protocol:

  • Cell Preparation: Harvest luciferase-tagged cancer cells (A549CisR, H157CisR, or other appropriate lines) in PBS.
  • Animal Injection: Anesthetize 8-week-old female nude mice and orthotopically inject 1×10⁶ cells in media/Matrigel (1:1 ratio) into the pleural cavity or appropriate organ.
  • This compound Treatment: Once luminescence reaches 5×10⁵ to 1×10⁶ radiance (p/sec/cm²/sr), randomly divide mice into treatment groups (n=6-8):
    • Vehicle control group
    • This compound treatment group (10 mg/kg, i.p. daily)
    • Combination therapy groups if applicable
  • Monitoring: Monitor tumor growth weekly by IVIS with luciferin injection. Measure primary tumor volume and track metastatic spread.
Tissue Collection and Analysis

Endpoint Analysis Protocol:

  • Necropsy: Euthanize mice at experimental endpoint or when humane endpoints are reached.
  • Tissue Collection: Harvest primary tumors, lungs, liver, and other potential metastatic sites. Weigh and record tumor measurements.
  • Sample Preservation: Divide tissues for multiple analyses:
    • Flash-freeze in liquid nitrogen for protein and RNA analysis
    • Fix in 4% paraformaldehyde for histology and IHC
    • Preserve in RNAlater for gene expression studies
  • Histological Analysis: Process fixed tissues, embed in paraffin, section at 5-μm thickness, and stain with H&E for metastasis evaluation. Perform IHC for p-STAT3, E-cadherin, N-cadherin, and vimentin.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in STAT3/EMT Signaling

G This compound Inhibition of STAT3-Driven EMT IL6 IL-6/Cytokines IL6R IL-6 Receptor IL6->IL6R TGFb TGF-β TGFR TGF-β Receptor TGFb->TGFR GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK JAK JAK Kinases IL6R->JAK RTK->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Tyr705) (Active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Snail Snail/Slug STAT3_dimer->Snail Nuclear Translocation Twist Twist STAT3_dimer->Twist ZEB ZEB1/2 STAT3_dimer->ZEB BP1102 This compound BP1102->STAT3_active Inhibits BP1102->STAT3_dimer Blocks Ecadherin ↓ E-cadherin Snail->Ecadherin Ncadherin ↑ N-cadherin Snail->Ncadherin Twist->Ecadherin Twist->Ncadherin ZEB->Ecadherin Vimentin ↑ Vimentin ZEB->Vimentin Invasion ↑ Invasion Ecadherin->Invasion Resistance Therapy Resistance Ecadherin->Resistance Ncadherin->Invasion Metastasis ↑ Metastasis Vimentin->Metastasis

Experimental Workflow for Evaluating this compound EMT Inhibition

G This compound EMT Inhibition Study Design Phase1 In Vitro Screening Phase2 Molecular Mechanism Phase1->Phase2 Viability Cell Viability (MTT Assay) Phase1->Viability Invasion Invasion Assay (Transwell) Phase1->Invasion Migration Migration Assay (Wound Healing) Phase1->Migration Phase3 Functional Validation Phase2->Phase3 Western Western Blot (EMT Markers) Phase2->Western IF Immunofluorescence (STAT3 Localization) Phase2->IF PCR qPCR (EMT Transcripts) Phase2->PCR Phase4 In Vivo Evaluation Phase3->Phase4 Sphere Sphere Formation (CSC Potential) Phase3->Sphere Combination Combination Studies (with Chemotherapy) Phase3->Combination Xenograft Orthotopic Xenograft Model Phase4->Xenograft Metastasis Metastasis Quantification Phase4->Metastasis IHC IHC Analysis (Tumor Tissues) Phase4->IHC Data Integrated Data Analysis & Mechanism Validation Phase4->Data

Technical Considerations and Troubleshooting

Optimization and Quality Control
  • This compound Stock Preparation: Prepare fresh 10-50 mM stock solutions in DMSO and store at -20°C in small aliquots. Avoid freeze-thaw cycles. For working concentrations, dilute in serum-free medium ensuring final DMSO concentration does not exceed 0.1% (v/v).

  • Cell Line Selection: Select cell models with documented STAT3 activation and EMT characteristics. Include both cisplatin-resistant variants (A549CisR, H157CisR) and their parental lines for comparative studies [3]. Confirm baseline p-STAT3 (Tyr705) levels before experimentation.

  • Positive Controls: Include appropriate positive controls for EMT induction (TGF-β at 5-10 ng/mL for 48-72 hours) and STAT3 inhibition (known STAT3 inhibitors like Stattic at 5-10 μM).

Common Technical Issues and Solutions
  • Inconsistent Invasion Results: Ensure Matrigel polymerization is complete and consistent across all Transwell inserts. Maintain uniform cell seeding density and accurate counting.

  • Poor Western Blot Signals: Verify antibody specificity and optimize concentrations. Include both positive and negative controls for EMT markers. Ensure complete protein transfer by using Ponceau S staining.

  • Variable In Vivo Responses: Monitor animal health and drug administration consistency. Consider potential metabolic differences and adjust dosing schedule if needed.

Conclusion and Research Applications

This compound represents a potent and selective STAT3 inhibitor with demonstrated efficacy in suppressing EMT across multiple cancer models. Its ability to directly target the STAT3 SH2 domain, combined with favorable pharmacological properties, makes it a valuable tool for dissecting STAT3-driven EMT mechanisms and developing combination therapies. These application notes provide comprehensive protocols that enable researchers to reliably evaluate this compound's anti-EMT activities, with particular utility in metastatic models, therapy-resistant cancers, and stromal-rich microenvironments where STAT3 signaling plays a predominant role.

References

BP-1-102 solubility issues DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

BP-1-102 Solubility and Stock Preparation

The core solubility issue with this compound is its high lipophilicity (LogP ~7.77), making it practically insoluble in aqueous buffers or ethanol, but highly soluble in DMSO [1] [2]. The following table summarizes its key solubility data:

Solvent Solubility Notes
DMSO ~100 mg/mL (159.6 mM) [3] [1] Recommended for stock solutions. Use fresh, moisture-free DMSO.
Water Insoluble / <1 mg/mL [4] [1] Not suitable for direct dissolution.
Ethanol Insoluble / <1 mg/mL [3] [4] [2] Not suitable for direct dissolution.

Recommended Protocol: Preparing a 100 mg/mL DMSO Stock Solution

  • Calculation: Weigh out the desired amount of this compound (Molecular Weight: 626.59 g/mol [3]).
  • Solvent: Add the appropriate volume of fresh, high-quality, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
    • Example: To prepare 1 mL of stock solution, add 100 mg of this compound to 1 mL of DMSO [3].
  • Mixing: Vortex or sonicate the mixture briefly until the solid is completely dissolved, resulting in a clear solution.
  • Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and repeated exposure to moisture from the air.
  • Storage: Store aliquots at -20°C or -80°C for long-term stability [1] [2].

Working Solutions & In Vivo Formulations

For cell-based assays, you will dilute the concentrated DMSO stock into your cell culture medium. The final DMSO concentration in the medium should generally be kept below 0.1-0.5% to maintain cell viability.

For animal studies, this compound's oral bioavailability allows for oral gavage administration [3] [5]. Due to its insolubility in water, special formulations are required. Below are two validated in vivo formulations you can use as a reference [3] [1]:

Formulation Composition Final Concentration Preparation Notes
Oral/Injectable Solution 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline [3] [1] 5 mg/mL (7.98 mM) [3] Add solvents sequentially in the order listed, ensuring the solution is clear before adding the next component [3].
Oral Suspension 0.5-1% Carboxymethylcellulose sodium (CMC-Na) [3] ≥5 mg/mL [3] Suspend the compound in the CMC-Na solution and mix evenly to form a homogeneous suspension [3].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in aqueous buffer Low aqueous solubility; DMSO stock diluted into an incompatible buffer. Ensure the final DMSO concentration is sufficient to keep the compound in solution. Consider adding a small amount of solubilizing agent (e.g., Tween 80) to the buffer.
Low experimental efficacy Compound degradation due to poor storage; precipitation in working solution. Use fresh DMSO stock, avoid moisture absorption, and confirm the compound is fully soluble in your final working solution.
Inability to dissolve in DMSO Use of old, hydrated DMSO; insufficient mixing. Always use fresh, anhydrous DMSO. Gently warm the solution (e.g., to 37°C) while vortexing or sonicating to aid dissolution [2].

Experimental Workflow Diagram

The following diagram illustrates the logical decision-making process for preparing and using this compound in your experiments, from stock solution to final application:

Start Start: Prepare this compound DMSOStock Prepare 100 mg/mL Stock in Anhydrous DMSO Start->DMSOStock CheckSolubility Is compound fully dissolved and solution clear? DMSOStock->CheckSolubility CheckSolubility->DMSOStock No AliquotStore Aliquot & Store at -20°C/-80°C CheckSolubility->AliquotStore Yes AppType Select Application AliquotStore->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Study) AppType->InVivo DiluteMedium Dilute stock into culture medium InVitro->DiluteMedium UseFormulation Use validated in vivo formulation InVivo->UseFormulation KeepLowDMSO Keep final DMSO < 0.5% DiluteMedium->KeepLowDMSO

I hope this technical guide helps you successfully work with this compound in your experiments.

References

BP-1-102 N-acetyl cysteine NAC antagonism mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of NAC and BP-1-102 Antagonism

The core of the issue is a direct chemical interaction. NAC does not interfere with this compound through its general antioxidant properties but by forming direct, covalent adducts with the this compound molecule itself [1] [2].

Research indicates that STAT3 inhibitors like Stattic and this compound are thought to inhibit STAT3 by covalently modifying cysteine residues within its SH2 domain [2]. NAC, being a thiol (sulfur)-containing compound, can preemptively bind to these inhibitors in the culture medium or cellular environment. This binding renders the inhibitors biologically inactive, preventing them from reaching and inhibiting their STAT3 target [1] [2].

The table below summarizes the key experimental findings:

Experimental Observation Interpretation & Significance
NAC prevents apoptosis induced by Stattic & this compound [1] [2] Confirms a functional antagonism that compromises the therapeutic goal of the inhibitors.
Other antioxidants (Trolox, Edaravone) do not show this effect [1] [2] Indicates the problem is specific to thiol-containing compounds like NAC, not a general antioxidant issue.
Intracellular ROS levels are not markedly affected [1] Confirms the mechanism is independent of NAC's role in redox balance.
LC-MS analysis confirms direct binding of NAC to Stattic & this compound [1] Provides direct physical evidence of adduct formation.
The resulting NAC-adducts lack cytotoxicity and fail to affect STAT3 activity [1] The formed complex is not only inactive but also competitively removes the active inhibitor.

Experimental Protocols & Workarounds

Here are detailed methodologies and solutions to address this issue in your research.

Validated Alternative: Use LLL12

A clear solution is to switch to a STAT3 inhibitor whose mechanism is not susceptible to thiol interference.

  • Inhibitor: LLL12, a structure-based designed inhibitor that binds the STAT3 SH2 domain via hydrogen bonds [2].
  • Experimental Evidence: Studies show that NAC does not antagonize the pro-apoptotic effects of LLL12 in NPM-ALK-transformed cells [1] [2].
  • Protocol: When working in environments containing thiols like NAC, or when studying pathways where thiol balance is a variable, use LLL12 as your STAT3 inhibitor of choice to ensure consistent results.
Protocol: Confirm Direct Binding via LC-MS

If you need to verify the NAC-BP-1-102 interaction, you can replicate the analysis from the literature.

  • Objective: To detect and characterize the covalent adducts formed between NAC and this compound (or Stattic).
  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Procedure:
    • Sample Preparation: Incubate this compound with a molar excess of NAC in a suitable buffer (e.g., phosphate-buffered saline) at 37°C for a defined period (e.g., 1-2 hours).
    • LC-MS Analysis: Inject the reaction mixture into the LC-MS system.
    • Data Analysis: Compare the mass spectra of this compound alone with the NAC-incubated sample. The formation of a new peak with a higher molecular mass (corresponding to the mass of this compound + NAC minus a water molecule, typical for a Michael addition adduct) confirms direct binding [1].

Visualizing the Antagonism Pathway

The following diagram illustrates the two different pathways that STAT3 inhibitors and NAC can take, explaining why their interaction is problematic.

G cluster_path1 Pathway 1: Normal Inhibition (Desired) cluster_path2 Pathway 2: NAC Interference (Problem) Start Start: STAT3 Inhibitor (e.g., this compound, Stattic) P1_A Inhibitor reaches STAT3 protein Start->P1_A Without NAC P2_A NAC present in medium Start->P2_A With NAC P1_B Binds to Cysteine residues in SH2 Domain P1_A->P1_B P1_C Blocks STAT3 activation & dimerization P1_B->P1_C P2_B Direct chemical binding forms NAC-Inhibitor Adduct P2_A->P2_B P2_C Inhibitor is neutralized No STAT3 inhibition P2_B->P2_C Inactive complex

Frequently Asked Questions (FAQs)

Q1: Can I still use NAC in my experiments if I'm testing this compound? No. You should avoid using NAC entirely in the same experimental system as this compound or Stattic. If you must control for oxidative stress, consider using non-thiol antioxidants like Trolox (a water-soluble vitamin E analog) or Edaravone, which have been shown not to interfere with these specific STAT3 inhibitors [1].

Q2: Does this mean NAC interferes with all STAT3 inhibitors? No, this effect is specific to inhibitors that rely on covalent modification of cysteine residues. Other inhibitors, like LLL12, which use different binding mechanisms (e.g., hydrogen bonding), are not affected by NAC [1] [2].

Q3: Is the antagonism between NAC and this compound concentration-dependent? While the cited research does not provide a detailed dose-response curve, the mechanism of direct chemical binding suggests the effect would be concentration-dependent. A higher concentration of NAC would be expected to neutralize a larger fraction of the this compound present.

References

BP-1-102: Stability, Storage, and Handling FAQ

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common questions regarding the handling and stability of BP-1-102 to ensure experimental reproducibility.

1. What are the correct storage conditions for this compound? To maintain stability and shelf life, always follow these storage guidelines [1] [2] [3]:

Form Temperature Stability Additional Instructions
Powder -20°C 3 years Protect from light [1].
Powder 4°C 2 years Protect from light [3].
Solution (DMSO) -80°C 2 years Aliquot to avoid repeated freeze-thaw cycles [1] [2].
Solution (DMSO) -20°C 1 year Aliquot to avoid repeated freeze-thaw cycles [2] [3].

Key Notes:

  • Solubility: this compound is highly soluble in DMSO (≥ 100 mg/mL), but is insoluble in water or ethanol [1] [2] [3].
  • Handling: The powder should be protected from light, and stock solutions should be aliquoted to minimize freeze-thaw cycles and exposure to moisture, which can reduce solubility [1] [4].

2. How do I prepare a working solution for in vivo studies? this compound is orally bioavailable, and the following formulation has been validated for in vivo administration [4] [3]:

  • Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O [4].
  • Preparation Sequence:
    • Dissolve this compound powder in a small volume of DMSO to create a concentrated stock.
    • Add PEG300 to the DMSO stock and mix thoroughly until clear.
    • Add Tween 80 to the mixture and mix evenly.
    • Finally, add the remaining ddH₂O.
  • Dosing: This formulation has been used in mouse xenograft studies at doses of 1-3 mg/kg via intravenous injection or oral gavage [1] [4].

Experimental Protocols & Mechanistic Insights

Validated Cell-Based Cytotoxicity Assay (CCK-8) This protocol is commonly used to assess the anti-proliferative effects of this compound, as referenced in multiple studies [5] [6].

G start Seed cells in 96-well plate a Incubate (24-72 h) start->a Allow cell attachment b Add CCK-8 reagent a->b Treat with this compound (0-50 µM range) c Incubate (2-4 h) b->c Add reagent to medium d Measure absorbance at 450 nm c->d Formazan formation end Analyze IC50 d->end

Key Experimental Parameters from Literature: The table below summarizes IC₅₀ values from various cell lines, demonstrating the compound's variable potency.

Cell Line Cancer Type Assay Incubation Time IC₅₀/EC₅₀ Reference
143B Osteosarcoma MTS 48 h 5.87 µM [2]
HCT-116 Colorectal MTT 48 h 15.05 µM [2]
MDA-MB-231 Breast Cancer MTT 24 h 6.8 µM [2]
OCI-AML2 Acute Myeloid Leukemia MTS 72 h 10 µM [4] [2]
DU-145 Prostate Cancer MTS 72 h 22.7 µM [4] [2]

Mechanism of Action: STAT3 Signaling Pathway Inhibition this compound is a small molecule that directly targets the STAT3 SH2 domain, disrupting its activation and downstream oncogenic signaling [1] [7] [4].

G Cytokine Cytokine/Growth Factor Receptor Membrane Receptor Cytokine->Receptor JAK JAK/Src Kinases Receptor->JAK STAT3_Inactive STAT3 (Inactive) JAK->STAT3_Inactive Phosphorylation at Y705 STAT3_Active STAT3 Phosphorylated (Dimerization) STAT3_Inactive->STAT3_Active Nucleus Nuclear Translocation STAT3_Active->Nucleus TargetGenes Transcription of Target Genes Nucleus->TargetGenes BP This compound BP->STAT3_Active Inhibits dimerization by binding SH2 domain

Key Downstream Effects: Inhibition of STAT3 by this compound leads to the downregulation of proteins that control cell proliferation (c-Myc, Cyclin D1), survival (Bcl-xL, Survivin), and angiogenesis (VEGF) [4] [2] [3].


Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitate in stock solution Water absorption in DMSO; repeated freeze-thaw cycles Use fresh, dry DMSO. Prepare small, single-use aliquots. Avoid exposing DMSO to air [4].
Low cell viability in control Solvent (DMSO) toxicity Ensure final DMSO concentration in culture media is low (typically ≤0.1%) [5]. Include a vehicle control.
Lack of effect in viability assay Cell line is not STAT3-dependent Verify constitutive STAT3 phosphorylation (pY705) in your cell model. Consider testing positive control cell lines (e.g., MDA-MB-231) [7].
High background in absorbance assay Compound interference Include a control well with this compound but without cells to control for any signal from the compound itself.

References

BP-1-102 optimal concentration cell viability assay

Author: Smolecule Technical Support Team. Date: February 2026

BP-1-102 Concentrations for Cell Viability Assays

The table below summarizes the effective concentrations of this compound from recent studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, representing the concentration that reduces cell viability by 50%.

Cell Line Cell Type / Cancer Assay Duration Reported IC50/EC50 Key Findings Source (PMID)
30M Not Specified 3 days 2 μM Cytotoxicity (Alamar Blue assay) Supplier Data [1]
MOLT-4 T-cell Acute Lymphoblastic Leukemia (T-ALL) 48 hours ~7-8 μM Inhibited proliferation (CCK-8 assay) [2] [3]
CUTLL1 T-cell Lymphoblastic Lymphoma 48 hours ~15 μM Inhibited proliferation (CCK-8 assay) [2] [3]
OCI-AML2 Acute Myeloid Leukemia 72 hours 10 μM Cytotoxicity (MTS assay) Supplier Data [1]
MDA468 Breast Cancer 72 hours 10.9 μM Cytotoxicity (MTS assay) Supplier Data [1]
AGS Gastric Cancer 72 hours ~4-5 μM Inhibited proliferation (CCK-8 assay) [4]
JJN-3 Multiple Myeloma 72 hours 16.7 μM Cytotoxicity (MTS assay) Supplier Data [1]
DU145 Prostate Cancer 72 hours 22.7 μM Cytotoxicity (MTS assay) Supplier Data [1]
HGC-27 Gastric Cancer 72 hours >6 μM (minimal effect) Resistant to this compound [4]

> Note: The data from supplier websites [1] [5] [6] is included for a broader context but may not be from primary research. It is strongly recommended to consult the original publications for detailed experimental conditions.

Experimental Protocol for Cell Viability Assay

Here is a detailed methodology for a typical cell viability assay using this compound, based on the protocols from the search results [2] [3] [4].

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., (1 \times 10^5) cells/mL or (3 \times 10^3) cells/well for AGS cells, (2 \times 10^3) cells/well for HGC-27 cells) in 100 μL of complete culture medium. Allow cells to adhere overnight.
  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a concentration gradient of this compound (e.g., ranging from 0 μM to 20-30 μM). Ensure the final concentration of DMSO is the same in all wells (typically ≤0.1%). Include a control group with DMSO vehicle only.
  • Incubation: Incub the cells with the compound for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
  • Viability Measurement:
    • Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent directly to each well.
    • Incubate the plate for 1-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate spectrophotometer.
  • Data Analysis: Calculate the relative cell viability by comparing the absorbance of treated wells to the DMSO control wells. Use statistical software (like GraphPad Prism) to perform non-linear regression analysis and determine the IC50 value.

Mechanism of Action & Experimental Design

This compound is an orally bioavailable small molecule that acts as a specific STAT3 inhibitor. It binds directly to the STAT3 protein's Src homology 2 (SH2) domain with high affinity (Kd = 504 nM), disrupting phosphorylation-dependent dimerization and subsequent activation [1] [7] [5]. This leads to the downregulation of STAT3 target genes like c-Myc, Cyclin D1, Bcl-xL, and Survivin, which control cell proliferation, survival, and invasion [2] [4].

The following diagram illustrates this mechanism and its cellular consequences:

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pSTAT3 pSTAT3 JAK2->pSTAT3 Phosphorylates Dimer Dimer pSTAT3->Dimer Forms Nucleus Nucleus Dimer->Nucleus Translocates to ProSurvivalGenes ProSurvivalGenes Effects Effects ProSurvivalGenes->Effects Leads to BP1102 This compound Inhibition Inhibits Phosphorylation & Dimerization BP1102->Inhibition Inhibition->pSTAT3 Inhibition->Dimer Nucleus->ProSurvivalGenes Transcribes

Frequently Asked Questions & Troubleshooting

Q1: What is a suitable starting concentration range for testing this compound on a new, unvalidated cell line?

  • A: Based on the data, a broad range of 2 to 25 μM over 48 to 72 hours is a reasonable starting point. It is crucial to include a wide concentration gradient to accurately capture the dose-response relationship and calculate a reliable IC50.

Q2: Why is there such a variation in sensitivity between different cell lines?

  • A: The primary factor is the degree of "addiction" of the cell line to the STAT3 signaling pathway. Cell lines like AGS and MOLT-4, which have constitutively active STAT3 signaling, are highly sensitive. In contrast, lines like HGC-27 may rely on other survival pathways, making them resistant to STAT3 inhibition [4]. Always check the phosphorylation status of STAT3 (p-STAT3 Tyr705) in your cell model before experimenting.

Q3: What are the best practices for handling and storing this compound?

  • A: Prepare a high-concentration stock solution (e.g., 100 mg/mL) in DMSO. Aliquot and store it at -80°C to prevent freeze-thaw cycles and moisture absorption, which can reduce solubility and compound stability. Avoid using "wet" DMSO.

Q4: How can I confirm that the observed effects are due to STAT3 inhibition?

  • A: Always include a functional validation in your experiment. Alongside the viability assay, treat cells with your chosen concentrations and analyze the effects by Western blotting. A successful inhibition should show reduced levels of p-STAT3 (Tyr705) and its downstream targets like c-Myc and Cyclin D1, without affecting total STAT3 protein levels [2] [4].

References

Reported Cytotoxicity of BP-1-102 Across Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / Type Origin / Cancer Type Observed Effect & Concentration Key Findings / Selectivity Notes
MIHA [1] Immortalized human hepatocyte (normal) Used as a normal cell control in HCC study. Study reported synergistic effects with sorafenib in HCC cells, using MIHA as a normal cell reference [1].
RPE-1 [2] Human immortalized retinal pigment epithelium (normal) Concentration-dependent cytotoxicity at 20-50 µM [2]. Showed toxicity, but at higher concentrations than some cancer lines; confirms it can affect normal cells at high doses [2].
HGC-27 [3] Human Gastric Cancer Minimal effect on proliferation at 2-6 µM [3]. Highlights differential sensitivity even among cancer cell lines; AGS cells (gastric) were sensitive at these doses [3].
MOLT-4 [4] T-Cell Acute Lymphoblastic Leukemia IC~50~ ~ 15-20 µM (48h) [4]. Induced apoptosis and G0/G1 cell cycle arrest [4].
CUTLL1 [4] T-Cell Lymphoblastic Lymphoma IC~50~ ~ 15-20 µM (48h) [4]. Induced apoptosis and G0/G1 cell cycle arrest [4].
AGS [3] Human Gastric Cancer Inhibited proliferation at 2-6 µM; induced apoptosis [3]. Sensitivity is cell-type dependent.
MDA-MB-231 [2] Human Breast Cancer Effective cytotoxicity at 10-50 µM [2]. Cell line with constitutive STAT3 signaling.
U373 [2] Human Glioblastoma Concentration-dependent cytotoxic activity [2]. Used in cytotoxicity screening.

Experimental Design & Protocol Guidance

Based on the gathered literature, here are key methodologies and considerations for your experiments.

Dosage and Treatment
  • Concentration Range: The studies used a wide range of concentrations, from 2 µM to 50 µM, with many effects observed in the 5-20 µM range [2] [3] [4]. A dose-response curve is essential.
  • Incubation Time: Viability and cytotoxicity assays were typically conducted after 24 to 72 hours of treatment [3] [4].
  • Solvent Control: Dissolve BP-1-102 in DMSO and use a vehicle control (e.g., DMSO at ≤0.1%) in all experiments [3] [4].
Assessing Cytotoxicity and Mechanism
  • Cell Viability/Proliferation:
    • CCK-8 Assay: Cells are seeded in 96-well plates, treated with the compound, incubated for 24-72 hours, then CCK-8 reagent is added. The absorbance at 450 nm is measured after further incubation [3] [4].
    • Colony Formation Assay: Cells are seeded at low density in culture plates and treated with this compound for about 14 days. Colonies are then fixed, stained with crystal violet, and counted [3].
  • Apoptosis Detection:
    • Annexin V/PI Staining & Flow Cytometry: Seed cells in 6-well plates and treat with this compound for ~8-24 hours. Harvest cells, stain with Annexin V-FITC and propidium iodide (PI), and analyze by flow cytometry [3] [4].
  • STAT3 Pathway Inhibition (Mechanistic Confirmation):
    • Western Blotting: To confirm the compound's on-target effect, analyze cell lysates after treatment (e.g., 6-24 hours) for levels of phosphorylated STAT3 (Tyr705) and its downstream targets (e.g., c-Myc, Cyclin D1, Survivin) [3] [4].

Troubleshooting FAQs

  • Why does this compound show high cytotoxicity in my normal cell controls? this compound is not absolutely specific to cancer cells. The cited research shows it can affect normal cell lines (like RPE-1) at higher concentrations (e.g., >20 µM) [2]. This underscores the necessity of a normal cell control in your experiments. The goal is to find a concentration window that effectively inhibits cancer cells while minimally affecting normal cells.

  • How can I optimize my assay to see the selective effect of this compound?

    • Refine Your Dosage: Perform a comprehensive dose-response experiment on both your normal and cancer cell lines. The optimal selective window may be narrow.
    • Confirm STAT3 Dependency: this compound targets the STAT3 pathway. Verify that the cytotoxicity in your cancer models correlates with a decrease in p-STAT3 (Tyr705) and its target genes. If your cancer model is not highly dependent on STAT3, it may show inherent resistance [3].
    • Check Solvent Toxicity: Ensure the final concentration of DMSO in your medium is ≤0.1%, as higher amounts can be toxic and confound results [3].
  • Are there any strategies to reduce the required dose of this compound? Yes, one promising strategy is combination therapy. A 2023 study on hepatocellular carcinoma showed that this compound and sorafenib acted synergistically, allowing the use of lower doses of both drugs to achieve potent antitumor effects [1]. Consider testing this compound in combination with other agents relevant to your cancer model.

This compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and a general workflow for conducting and analyzing cytotoxicity experiments, integrating the key steps discussed above.

cluster_pathway Mechanism of Action compound This compound sh2_domain STAT3 SH2 Domain compound->sh2_domain Binds to stat3_dimer STAT3 Dimerization and Phosphorylation sh2_domain->stat3_dimer Inhibits nuclear_trans Nuclear Translocation stat3_dimer->nuclear_trans Blocks target_genes Transcription of Target Genes nuclear_trans->target_genes Prevents cellular_effects Cellular Effects (Proliferation, Apoptosis) target_genes->cellular_effects Downregulates exp_start Design Experiment treat_cells Treat Cells with This compound exp_start->treat_cells assay Perform Assays treat_cells->assay assay->stat3_dimer Western Blot assay->cellular_effects Viability/Apoptosis Assays analyze Analyze Data assay->analyze troubleshoot Troubleshoot analyze->troubleshoot If unexpected cytotoxicity

References

BP-1-102 STAT3 inhibition confirmation phospho-STAT3

Author: Smolecule Technical Support Team. Date: February 2026

BP-1-102: Mechanism and Expected Activity

This compound is a small molecule inhibitor that directly targets the Src Homology 2 (SH2) domain of STAT3. This prevents the STAT3 phosphorylation, dimerization, and nuclear translocation required for its transcriptional activity [1] [2].

The table below summarizes key quantitative data for this compound from published research:

Parameter Value Experimental Context
IC₅₀ (STAT3) 6.8 μM In vitro DNA-binding assay [3]
Binding Affinity (KD) 504 nM For Stat3 protein [3]
Cellular IC₅₀ / EC₅₀ 4 - 23 μM Varies by cell line and assay (e.g., MDA-MB-231: 6.8 μM; HCT-116: 15.05 μM) [3]
Inhibition of STAT5 Effective < 12.5 μM In GM-CSF induced AML cells [1]
Inhibition of STAT1 Weak at similar doses In IFNγ induced leukemic cells [1]

Detecting Phospho-STAT3 (Tyr705): A Workflow

A critical step in confirming this compound activity is directly measuring the levels of STAT3 phosphorylated at Tyr705. The following workflow, based on a calibrated immunoprecipitation and western blot protocol, is designed for accurate quantification [4].

Start Start: Cell Culture and Treatment A Lyse Cells and Determine Protein Concentration Start->A B Immunoprecipitation (IP) - Total STAT3 IP - Phospho-STAT3 (Y705) IP A->B C SDS-PAGE & Western Blot - Run IP samples - Include recombinant calibrator protein B->C D Immunodetection - Use antibody recognizing an epitope present in STAT3, p-STAT3, and calibrator C->D E Data Analysis - Relate band intensity to calibrator curve - Correct for IP efficiency D->E End Final Result: Quantified Total and Phospho-STAT3 E->End

Key Technical Considerations for the Protocol:

  • Calibrator Protein: A recombinant STAT3 protein fragment is used to create a standard curve on the same blot, allowing for absolute quantification of the precipitated STAT3 and phospho-STAT3 [4].
  • Correcting for Efficiency: The protocol requires comparing lysates before and after immunoprecipitation in a semi-quantitative western blot to determine and correct for the efficiency of the IP step, ensuring accuracy [4].
  • Antibody Specificity: The success of this assay hinges on highly specific antibodies for immunoprecipitation and detection [4].

Troubleshooting Common Issues

Here are some common challenges and solutions presented in a FAQ format.

Q: My western blot shows high background or non-specific bands when probing for p-STAT3.

  • A: Ensure antibody specificity by including a positive control (e.g., cell line stimulated with IL-6 [5]) and a negative control (unstimulated cells). Optimize antibody concentrations and wash stringency. Pre-adsorbed or phospho-specific antibodies validated for western blotting are recommended.

Q: I see inconsistent p-STAT3 inhibition results between experiments.

  • A:
    • Cell Density Matters: STAT3 phosphorylation can be influenced by cell confluence. Ensure a consistent cell seeding density and confluence at the time of treatment [5].
    • Check Serum Levels: Serum contains cytokines and growth factors that can activate STAT3. Consider using reduced-serum or serum-free media during the treatment with this compound to better observe inhibitory effects.
    • This compound Solubility: this compound is typically dissolved in DMSO [3]. Ensure the final DMSO concentration in your culture media does not exceed 0.1% (v/v) and is consistent across all treatments, including the vehicle control.

Q: Are there alternative methods to western blotting to detect p-STAT3?

  • A: Yes. HTRF/TR-FRET assays are homogeneous, plate-based immunoassays that do not require gels or transfer, offering higher throughput and better quantification [5] [6]. Flow cytometry is another excellent option, allowing you to monitor p-STAT3 levels in specific cell subpopulations within a mixed culture, which western blot cannot do [7].

Methodology at a Glance

For quick comparison, here are the core methods for detecting phospho-STAT3.

Method Key Principle Key Advantage Best For
Western Blot (Quantitative) Protein separation, transfer, and antibody-based detection with a calibrator [4]. Absolute quantification; visual confirmation of protein size. Detailed, low-throughput mechanistic studies.
HTRF/TR-FRET FRET signal between two antibodies brought close by binding the target protein [5]. High-throughput; no wash steps; excellent for dose-response. Screening compound libraries or inhibitor potency.
Flow Cytometry Antibody staining of fixed and permeabilized cells analyzed per cell [7]. Single-cell resolution in mixed populations; can correlate with surface markers. Analyzing heterogeneous cell samples or rare populations.

References

BP-1-102 analog design improved hydrophobicity solubility

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: BP-1-102 Analog Design

FAQ 1: How can I design this compound analogs with improved water solubility?

The parent compound, this compound, has limited aqueous solubility, which can hinder its drug development. The primary design strategy involves modifying its two key hydrophobic fragments: the pentafluorophenyl moiety and the cyclohexylbenzyl moiety [1].

  • Core Challenge: The structure-activity relationship (SAR) confirms that both hydrophobic groups are crucial for effective cytotoxic activity and STAT3 inhibition. Therefore, the goal is not to remove them but to replace them with less bulky or differently substituted groups that maintain molecular interactions with the STAT3 SH2 domain while improving physical properties [1] [2].
  • Design Strategies:
    • Replace the Cyclohexylbenzyl Group: This bulky moiety can be substituted with smaller hydrophobic fragments like t-butyl, methoxy, or trifluoromethyl groups [1].
    • Modify the Pentafluorophenyl Group: This group can be replaced by other fluorinated phenyl rings (e.g., mono-, di-, or trifluorophenyl) or a tolyl fragment, which have similar steric properties but can alter the molecule's overall hydrophobicity [1].
  • Property Prediction: For the 12 analogs described in the literature, these modifications generally led to improved predicted physical-chemical properties (lower ClogP/ClogD and higher ClogS) compared to the original this compound, moving them toward a more optimal range for barrier penetrability (ClogP ~5) [1].

FAQ 2: My new analog shows poor cytotoxicity. What could be wrong?

If your newly synthesized analog lacks cytotoxic activity, the most likely cause is that the structural modifications have compromised its ability to inhibit STAT3.

  • Verify STAT3 Inhibition: Confirm that your analog can actually inhibit STAT3 phosphorylation and dimerization. Use a Western blotting assay to detect levels of phosphorylated STAT3 (Tyr705) in cancer cell lines known to have constitutive STAT3 signaling (e.g., MDA-MB-231, MOLT-4) [1] [3]. A functional analog should show a reduction in p-STAT3.
  • Check the Hydrophobic Moieties: Revisit your molecular design. Analogs that completely omit one of the two key hydrophobic substituents, or replace them with fragments that are not spatially bulky enough, are likely to be ineffective. The SAR is very clear on the demand for these two hydrophobic features [1].
  • Reference Compound Failure: Be aware that the reference compound S3I-201.1066 (2) was found to be ineffective in several cancer cell lines in a recent study, in contrast to earlier published data. Use This compound (1) as your primary positive control for experiments [1].

FAQ 3: How do I confirm that my analog is working through the STAT3 pathway?

Beyond simply measuring cell death, you should demonstrate that the analog modulates the downstream genes and proteins regulated by STAT3.

The following diagram illustrates the key signaling pathway your analogs are designed to target, along with the expected molecular outcomes of successful inhibition:

To experimentally confirm this pathway inhibition, perform the following assays:

  • Western Blotting: As mentioned above, check for reduced levels of p-STAT3 (Tyr705). Also, analyze the expression of downstream proteins like c-Myc, Cyclin D1, Bcl-xL, and Survivin. Successful STAT3 inhibition should lead to their downregulation [3] [4].
  • Functional Assays:
    • Apoptosis Assay: Use flow cytometry with Annexin V/PI staining to quantify apoptosis induction [1] [3].
    • Cell Cycle Analysis: Use PI staining and flow cytometry to check for cell cycle arrest, often observed at the G0/G1 phase [3].
    • Colony Formation Assay: Test the analog's ability to inhibit long-term cell proliferation and clonogenic survival [3].

Experimental Protocol Summary

Below is a summarized protocol for key experiments based on the literature. Always optimize conditions for your specific lab setup.

Table 1: In Vitro Cytotoxicity and Mechanism Testing Protocol

Assay Key Steps Cell Lines Used (Examples) Critical Parameters & Tips

| Cytotoxicity (Resazurin/CCK-8) [1] [3] | 1. Seed cells in 96-well plates. 2. Treat with compound (e.g., 0-50 µM) for 24-72 h. 3. Add resazurin/CCK-8 reagent and incubate (e.g., 3 h). 4. Measure fluorescence/absorbance. | MDA-MB-231, U373, MOLT-4, CUTLL1 | - Include this compound as a positive control.

  • Test a wide concentration range to determine IC50. | | Apoptosis (Annexin V/PI) [3] | 1. Treat cells in 6-well plates for 24 h.
  • Collect cells and stain with Annexin V-FITC and PI.
  • Analyze by flow cytometry within 1 h. | MOLT-4, CUTLL1 | - Use unstained and single-stained controls for compensation.
  • Avoid excessive washing to prevent loss of early apoptotic cells. | | STAT3 Pathway (Western Blot) [3] | 1. Treat cells for ~6 h.
  • Lyse cells and extract total protein.
  • Measure concentration (BCA assay).
  • Separate proteins by SDS-PAGE, transfer to PVDF membrane.
  • Incubate with primary antibodies (p-STAT3, STAT3, c-Myc, etc.), then HRP-conjugated secondary antibodies.
  • Detect with chemiluminescence. | MOLT-4, CUTLL1 | - Ensure specific antibody for p-STAT3 (Tyr705).
  • Re-probe membrane for total STAT3 and a loading control (e.g., β-actin) to confirm equal loading. |

Reference Data for this compound

This table provides key quantitative data for the original this compound molecule, which is essential for benchmarking your new analogs.

Table 2: Key Pharmacological and Chemical Data for this compound

Parameter Value Context / Assay Source
STAT3 Binding Affinity (Kd) 504 nM Isothermal Titration Calorimetry [4]
IC50 for STAT3 DNA-binding 6.8 ± 0.8 µM EMSA (Electrophoretic Mobility Shift Assay) [4]
Cytotoxicity (IC50) 2 - 22.7 µM Varies by cell line (e.g., 2 µM in 30M cells, 22.7 µM in DU145 cells) [4]
Solubility (DMSO) 100 mg/mL (~160 mM) Stock solution for in vitro studies [4]
Molecular Weight 626.59 g/mol - [4]

Synthetic Workflow Overview

The synthesis of this compound analogs is a convergent process, as outlined in the literature [1]. The following diagram maps the logical workflow and key intermediates:

G Start Start Synthesis RouteA Route A: Amino Coupling Partner Start->RouteA RouteB Route B: Carboxylic Acid Partner Start->RouteB StepA1 Benzylation of p-aminosalicylic acid RouteA->StepA1 StepA2 Condensation with benzaldehyde & reductive amination StepA1->StepA2 ProductA Substituted Secondary Amine (17a-e) StepA2->ProductA FinalStep Microwave-assisted amide coupling (Ph3PCl2) ProductA->FinalStep StepB1 Sarcosine t-butyl ester + benzenesulfonyl chloride RouteB->StepB1 StepB2 Acid hydrolysis (TFA in DCM) StepB1->StepB2 ProductB Substituted Sulfonamide Carboxylic Acid (20a-f) StepB2->ProductB ProductB->FinalStep Precursor Amide Precursor (21a-n) FinalStep->Precursor FinalProduct Final Debenzylation (5% Pd/C) → Target Analog (1-14) Precursor->FinalProduct

References

BP-1-102 specificity STAT3 versus other STAT proteins

Author: Smolecule Technical Support Team. Date: February 2026

Specificity Profile of BP-1-102

The core mechanism of this compound is to bind to the Src Homology 2 (SH2) domain of STAT proteins, which is essential for their phosphorylation, dimerization, and nuclear translocation [1]. Its specificity for different STAT family members is not uniform.

The table below summarizes the known inhibitory activity of this compound against different STAT proteins:

STAT Protein Inhibition Efficacy Experimental Notes
STAT3 Potent inhibition (IC50 = 6.8 μM [2]) Primary target. Inhibits constitutive and IL-10-induced phosphorylation [1].
STAT5 Effective inhibition Inhibits GM-CSF induced phosphorylation at low doses (<12.5 μM) [1].
STAT1 Weak inhibition Only weakly inhibits IFNγ-induced phosphorylation at similar doses [1].
STAT2/4/6 Information not available Specific experimental data was not found in the search results.

This specificity profile is backed by structure-activity relationship (SAR) studies, which indicate that for effective cytotoxic activity and STAT3 inhibition, the molecule requires two specific hydrophobic substituents: a pentafluorophenyl moiety and another spatially bulky group [3].

The following diagram illustrates the targeted inhibition mechanism of this compound within the JAK/STAT signaling pathway.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT_Inactive STAT3 (Inactive Monomer) JAK->STAT_Inactive Phosphorylates STAT_P STAT3 (pY705) STAT_Inactive->STAT_P STAT_Dimer STAT3 Dimer STAT_P->STAT_Dimer Dimerizes via SH2 Domain Nucleus Nucleus STAT_Dimer->Nucleus Translocates GeneTranscription Target Gene Transcription Nucleus->GeneTranscription BP1102 This compound Inhibitor BP1102->STAT_P Binds SH2 Domain & Blocks Dimerization

Experimental Protocols for Specificity Assessment

To experimentally verify the specificity of this compound in your own research, you can employ the following methodologies, which are derived from the literature [1].

Measuring STAT Phosphorylation Inhibition

This protocol uses phosphor-flow cytometry to measure the inhibition of cytokine-induced STAT phosphorylation.

  • 1. Cell Preparation: Use appropriate cell lines:
    • For STAT3/5: AML-2 or MWCL-1 (WM) cell lines.
    • For STAT1: U937 leukemic cell lines.
  • 2. Cytokine Stimulation: Stimulate cells with specific cytokines:
    • STAT3/5: Use IL-10 or GM-CSF.
    • STAT1: Use IFN-γ.
  • 3. Drug Treatment: Treat cells with this compound across a dose range (e.g., 0-25 μM) for a predetermined time before cytokine stimulation.
  • 4. Cell Fixing & Staining: Fix cells to preserve phosphorylation states. Permeabilize cells and stain with fluorescently-labeled antibodies specific for pY705-STAT3, pSTAT5, or pSTAT1.
  • 5. Analysis: Analyze using flow cytometry. A rightward shift in the fluorescence peak indicates reduced phosphorylation. Effective STAT3/5 inhibition is expected at concentrations below 12.5 μM, with minimal effect on STAT1 at similar doses.
Assessing Functional Consequences on Cell Viability

This protocol measures the cytotoxic effect resulting from pathway inhibition.

  • 1. Cell Plating: Plate STAT3-dependent tumor cells (e.g., MDA-MB-231, BCWM-1) in 96-well plates.
  • 2. Drug Treatment: Treat cells with this compound across a dose range (e.g., 0-50 μM). Include a negative control (e.g., DMSO vehicle).
  • 3. Incubation: Incubate for 48-72 hours.
  • 4. Viability Assay: Perform a colorimetric assay like MTT or MTS.
    • Add MTT reagent to each well.
    • Incubate for 2-4 hours to allow formazan crystal formation.
    • Solubilize crystals with a solvent (e.g., DMSO).
  • 5. Analysis: Measure absorbance at 490-570 nm. Calculate cell viability and generate a dose-response curve to determine the IC50 value, which typically falls between 4-15 μM for sensitive cell lines [1] [2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low inhibition Stroma-mediated drug resistance [1] Co-culture with bone marrow stroma cells; investigate efflux pump inhibitors.
of efficacy in culture
High background Inadequate serum starvation [1] Ensure proper serum starvation before cytokine stimulation to reduce basal phosphorylation.
in phosphorylation assays
Poor solubility Hydrophobic nature of compound [3] Prepare fresh stock solutions in DMSO. Do not exceed recommended storage time.
of this compound
Variable IC50 Use of different cell lines Consult literature for IC50 in your specific cell line, as potency varies [2].

Frequently Asked Questions

  • What is the official CAS number for this compound?

    • The CAS number is 1334493-07-0 [2].
  • Does this compound inhibit STAT2, STAT4, or STAT6?

    • The search results I obtained do not provide specific experimental data on the inhibition of STAT2, STAT4, or STAT6 by this compound. Its confirmed primary targets are STAT3 and STAT5.
  • What is the molecular weight of this compound?

    • The molecular weight is 626.59 g/mol [2].

References

BP-1-102 versus S3I-201.1066 STAT3 inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Binding Data Comparison

Feature BP-1-102 S3I-201.1066
Reported Cytotoxicity Effective cytotoxic agent in multiple human and mouse cancer cell lines (e.g., MDA-MB-231, U373) in a micromolar range [1]. Found ineffective in all tested cell lines in a 2021 study, contradicting earlier data [1].
STAT3 SH2 Domain Affinity (KD) 504 nM [2] Information missing from search results
Inhibition of STAT3:STAT3 Dimerization (IC50) 6.8 μM [2] 86 μM (for the related compound S3I-201) [3]
Inhibition of STAT3 Phosphorylation Inhibits constitutive and IL-10-induced STAT3 phosphorylation (pSTAT3) in hematologic cancer cell lines [4]. Information missing from search results
Oral Bioavailability Orally bioavailable and accumulates in tumor tissues in vivo [2]. Information missing from search results
Key Structural Moieties Two hydrophobic substituents: a pentafluorophenyl moiety and another spatially bulky moiety [1]. Tolyl fragment as a hydrophobic substituent [1].

Molecular Mechanism of Action

Both this compound and S3I-201.1066 are small-molecule inhibitors designed to target the Src Homology 2 (SH2) domain of STAT3 [1] [3].

  • STAT3 Signaling: In many cancers, STAT3 is constitutively (persistently) activated. The signaling pathway involves the phosphorylation of STAT3 at a specific tyrosine residue (Y705), which causes two STAT3 molecules to dimerize (stick together). This dimer then moves into the cell nucleus and acts as a transcription factor, turning on genes that promote cancer cell survival, proliferation, and metastasis [1] [5] [3].
  • Inhibitor Function: The SH2 domain of STAT3 is critical for this dimerization process. This compound and S3I-201.1066 work by binding to this SH2 domain, which blocks the protein-protein interactions needed for STAT3 activation and dimerization [1] [4]. By disrupting dimerization, they prevent STAT3 from performing its pro-cancer role [1].

The following diagram illustrates this core mechanism of action shared by SH2 domain inhibitors.

G Cytokine Cytokine Signal Receptor Receptor Complex (with JAK Kinases) Cytokine->Receptor Binds STAT3_Monomer_pY STAT3 Monomer (pY705) Receptor->STAT3_Monomer_pY Phosphorylates Kinase Kinase STAT3_Dimer Active STAT3 Dimer STAT3_Monomer_pY->STAT3_Dimer Dimerization via SH2 domain binding STAT3_Monomer STAT3 Monomer STAT3_Monomer->STAT3_Monomer_pY Phosphorylation Nucleus Nucleus STAT3_Dimer->Nucleus Translocates to Gene_Transcription Transcription of Target Genes Nucleus->Gene_Transcription Drives Pro-cancer Inhibitor This compound / S3I-201.1066 Inhibitor->STAT3_Dimer Inhibits

Supporting Experimental Evidence

  • Direct Comparative Study: A 2021 study designed and synthesized 12 new analogs of this compound. In their in vitro screening, the reference compound S3I-201.1066 was found ineffective in all tested cell lines, in contrast to formerly published data. Meanwhile, This compound and two of its new analogs emerged as effective cytotoxic agents in several human and mouse cancer cell lines, showing activity in the micromolar range [1].
  • Efficacy of this compound: Independent research confirms this compound's potency.
    • It inhibits the viability of cancer cells and induces apoptosis (programmed cell death), as shown by the activation of caspase-3 and cleavage of PARP [4].
    • It suppresses the migration and invasion of gastric cancer cells, indicating it can counter metastatic behavior [3].
    • It downregulates key STAT3 target genes such as c-Myc, Cyclin D1, and Survivin, which are involved in cell growth and survival [3] [4].
  • Structural Advantage: The same 2021 study concluded that the superior activity of this compound is due to its specific structure, confirming "a demand for two hydrophobic substituents, i.e. the pentafluorophenyl moiety and another spatially bulky moiety, for effective cytotoxic activity and STAT3 inhibition" [1]. This compound contains these moieties, while S3I-201.1066 uses a different hydrophobic group (tolyl fragment).

Considerations for Researchers

When planning experiments, keep the following in mind:

  • Cell Line Variability: The cytotoxic effect of this compound is dose-dependent and varies between cell lines. Reported IC₅₀ values for cell viability range from approximately 4-23 μM across different cancer types [2]. It is crucial to determine the optimal concentration for your specific model system.
  • Experimental Confirmation: The ineffectiveness of S3I-201.1066 in recent studies [1] suggests that its activity may be model-dependent. Researchers should verify its efficacy in their specific experimental setup or consider more reliable alternatives.
  • Next-Generation Inhibitors: The search for potent STAT3 inhibitors is ongoing. The scaffold of S3I-201.1066 has been used to develop newer, more potent inhibitors like BP5-087 and BP5-088 [6]. Other potent SH2 domain inhibitors reported in the literature include C188-9 [7] and the 323 series (delavatine A stereoisomers) [8], which may also be worth investigating for your research.

References

BP-1-102 efficacy across cancer cell lines comparison

Author: Smolecule Technical Support Team. Date: February 2026

BP-1-102 Efficacy Across Cancer Cell Lines

Cancer Type Cell Line / Model Key Efficacy Findings (In Vitro) Key Efficacy Findings (In Vivo) Primary Experimental Methods
Gastric Cancer AGS Dose-dependent proliferation inhibition (2-6 µM); induced apoptosis; suppressed migration/invasion [1]. Not reported in search results. Cell viability (CCK-8), colony formation, flow cytometry (apoptosis), Western Blot, migration/invasion assays [1].
B-cell Acute Lymphoblastic Leukemia (B-ALL) REH Decreased proliferation (from 5 µM); induced apoptosis [2]. Oral administration (3 mg/kg) caused marked tumor regression in mouse xenografts [2]. MTT proliferation assay, Western Blot, quantitative RT-PCR, murine xenograft model [2].
Waldenstrom Macroglobulinemia MWCL-1, BCWM-1 Decreased cell viability (IC~50~ ~6-10 µM); induced caspase-dependent apoptosis [3]. Not reported in search results. MTT viability assay, caspase-3/PARP cleavage analysis, phospho-flow cytometry, luciferase reporter assay [3].
Breast Cancer MDA-MB-231 Effective cytotoxic agent in micromolar range [4]. Not reported in search results. Resazurin cell viability assay, annexin V apoptosis assay [4].
Burkitt's Lymphoma / Leukemia Ramos Arrest in proliferation (from 5 µM) [2]. No anti-tumor effect in murine xenograft models [2]. MTT proliferation assay, murine xenograft model [2].
T-lineage ALL Jurkat Decreased proliferation (less dramatic than B-lineage) [2]. No anti-tumor effect in murine xenograft models [2]. MTT proliferation assay, murine xenograft model [2].

This compound's mechanism of action involves binding to the STAT3 protein's SH2 domain, which prevents the phosphorylation-dependent dimerization and activation of STAT3 that is required for its function as a transcription factor [3] [4]. This inhibition disrupts the transcription of genes that promote cancer cell survival and proliferation [1] [2].

This compound Inhibition of STAT3 Signaling Pathway

The diagram below illustrates how this compound targets the STAT3 signaling pathway.

G GF Growth Factors/ Cytokines (e.g., IL-6) R Membrane Receptor GF->R Binding JAK Upstream Kinases (JAK, Src) R->JAK Activates STAT3_Inactive STAT3 (Inactive Monomer) JAK->STAT3_Inactive Phosphorylates Tyr705 STAT3_Active STAT3 (Active Phosphorylated) STAT3_Inactive->STAT3_Active Phosphorylation STAT3_Dimer STAT3 Dimer STAT3_Active->STAT3_Dimer Dimerization via SH2 domain STAT3_Nuclear Nuclear STAT3 Dimer STAT3_Dimer->STAT3_Nuclear Nuclear Translocation TGT Target Gene Transcription (Proliferation, Survival) STAT3_Nuclear->TGT DNA Binding & Transcription BP1102 This compound BP1102->STAT3_Active Binds SH2 Domain Inhibits Dimerization

Key Experimental Protocols for Efficacy Assessment

To evaluate this compound's efficacy, researchers use a standard set of molecular and cellular biology techniques:

  • Cell Viability/Proliferation Assays: CCK-8 and MTT assays are used to measure the reduction in cell viability and calculate half-maximal inhibitory concentration (IC~50~) values after 72 hours of drug exposure [1] [3]. Colony formation assays determine the long-term clonogenic survival of cancer cells after treatment [1].
  • Apoptosis Analysis: Flow cytometry with Annexin V/Propidium Iodide (PI) staining is employed to detect and quantify early and late apoptotic cell populations [1]. This is complemented by Western Blot analysis to detect cleavage of key apoptosis markers like caspase-3 and PARP [1] [3].
  • Mechanism of Action Studies: Western Blotting is crucial for detecting inhibition of STAT3 phosphorylation at Tyr705 and subsequent downregulation of downstream target proteins (e.g., c-Myc, cyclin D1, survivin) [1] [2]. A STAT3-dependent luciferase reporter gene assay confirms the inhibition of STAT3's transcriptional activity [3].
  • In Vivo Efficacy: Mouse xenograft models are used, where human cancer cells are implanted into immunodeficient mice. Tumor-bearing mice are treated with this compound (e.g., 3 mg/kg via oral gavage), and tumor volume is measured over time to assess anti-tumor activity [2].

Summary of Findings and Research Status

This compound has shown broad-spectrum pre-clinical efficacy against solid tumors and hematological cancers by targeting the STAT3 pathway. Its ability to be administered orally is a positive feature for drug development [2]. However, its efficacy is not universal, as some cancer models (e.g., Burkitt's lymphoma and T-ALL in vivo) showed resistance, potentially due to protective microenvironments or alternative survival pathways [2]. Research is ongoing to design analogs of this compound with improved properties [4].

References

BP-1-102 STAT3 inhibition validation electrophoretic mobility shift assay

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on BP-1-102 Efficacy

The following tables summarize key experimental data for this compound, highlighting its potency and cytotoxic effects across various cancer models.

Table 1: In Vitro Cytotoxic and Inhibitory Activity of this compound

Cancer Cell Type / Model Key Metric Result Context & Additional Findings Citation
General Cancer Cell Lines (Human & Mouse) Cytotoxic effect Micromolar range Effective across all tested lines; activity depends on two hydrophobic substituents. [1]
Waldenstrom Macroglobulinemia (MWCL-1, BCWM-1) IC₅₀ (Cell Viability) 6-10 µM Induced caspase-dependent apoptosis and inhibited STAT3 target genes (Mcl-1, Bcl-xL). [2]
B-cell Lymphoma (Mec-1, RL) IC₅₀ (Cell Viability) 6-10 µM Co-culture with bone marrow stroma cells reduced cytotoxicity in Mec-1 and RL lines. [2]
STAT3:STAT3 Complex Disruption IC₅₀ 6.8 µM Notable improvement over predecessor S3I-201 (IC₅₀ = 86 µM). [3]
STAT3 SH2 Domain Binding Affinity (Kd) 504 nM High binding affinity for the STAT3 SH2 domain. [3]
STAT5 Phosphorylation (AML2 cells) Inhibition Effective at <12.5 µM Confirms this compound also acts as a STAT3/5 inhibitor. [2]
STAT1 Phosphorylation (U937 cells) Inhibition Weak at similar doses Demonstrates selectivity for STAT3/5 over STAT1. [2]

Table 2: this compound Activity in Gastric Cancer (AGS Cell Line)

Assay Type Treatment Condition Key Result Citation
Cell Viability (CCK-8) Dose-dependent (2, 4, 6 µM) for 24-72h Significant and dose-dependent inhibition of proliferation. [3]
Apoptosis (Flow Cytometry) 8h treatment Induced apoptosis (shown by increased Annexin V-FITC/PI staining). [3]
Western Blot Analysis Dose-dependent Inhibited phosphorylation of STAT3 (Tyr705) and downregulated c-Myc, Cyclin D1, Survivin. [3]
Western Blot Analysis Dose-dependent Activated pro-apoptotic pathways (cleaved PARP, cleaved Caspase-3). [3]
Migration & Invasion Assays Dose-dependent Markedly suppressed cell migration and invasion capacities. [3]

Experimental Protocols for Key Assays

For researchers looking to validate STAT3 inhibition, here are the methodologies commonly used in the studies cited.

Electrophoretic Mobility Shift Assay (EMSA)

The EMSA is used to detect the DNA-binding activity of transcription factors like STAT3.

  • Cell Lysis and Nuclear Extract Preparation: Treat cancer cells (e.g., gastric AGS or MKN28 cells) with the compound or vehicle control. Harvest cells and prepare nuclear extracts using a suitable kit or protocol, which typically involves lysing the cell membrane, pelleting the nuclei, and extracting nuclear proteins with a high-salt buffer [4].
  • Probe Labeling: Label a double-stranded DNA oligonucleotide containing the specific STAT3-binding consensus sequence (e.g., the sis-inducible element, SIE) with a tag, typically biotin.
  • Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding reaction buffer. For a competition assay, include a large excess of unlabeled probe (cold competitor) to confirm binding specificity.
  • Gel Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and run with a Tris-borate-EDTA (TBE) buffer. The protein-DNA complexes will migrate more slowly than the free probe.
  • Transfer and Detection: Transfer the separated complexes to a positively charged nylon membrane. Finally, detect the biotin-labeled DNA using a streptavidin-horseradish peroxidase and a chemiluminescent substrate. A reduction in band intensity in treated samples indicates inhibition of STAT3 DNA-binding activity [4].
Western Blot Analysis for STAT3 Phosphorylation

This protocol confirms the inhibition of STAT3 phosphorylation at Tyr705.

  • Cell Treatment and Lysis: Culture and treat cells (e.g., AGS gastric cancer cells) with this compound for a specific time (e.g., 4-24 hours). Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors [3].
  • Protein Quantification and Electrophoresis: Determine protein concentration (e.g., with BCA assay). Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by molecular weight.
  • Membrane Transfer and Blocking: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
  • Antibody Incubation: Incubate the membrane with specific primary antibodies:
    • Phospho-STAT3 (Tyr705): To assess active STAT3.
    • Total STAT3: To serve as a loading control.
    • STAT3 Target Genes: e.g., c-Myc, Cyclin D1, Survivin.
    • Apoptosis Markers: e.g., Cleaved PARP, Cleaved Caspase-3 [3].
  • Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using a chemiluminescent substrate and an imaging system. Reduced p-STAT3 band intensity in treated samples confirms target engagement.
Apoptosis Analysis by Flow Cytometry

This method quantifies cell death induced by the inhibitor.

  • Cell Staining: After treatment, harvest cells and stain with a solution containing Annexin V-Fluorescein Isothiocyanate (FITC) and Propidium Iodide (PI). Annexin V-FITC binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains DNA in late apoptotic and necrotic cells with compromised membrane integrity [3].
  • Flow Cytometry and Analysis: Analyze the stained cells using a flow cytometer. The cell population can be divided into four quadrants:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic cells: Annexin V⁺/PI⁻
    • Late apoptotic cells: Annexin V⁺/PI⁺
    • Necrotic cells: Annexin V⁻/PI⁺ An increase in the Annexin V-positive population in treated cells indicates the induction of apoptosis [3].

STAT3 Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the canonical STAT3 activation pathway and the mechanism by which this compound inhibits it.

G cluster_0 Cytoplasm cluster_1 Nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine/Growth Factor Receptor Cytokines->Receptor GF Growth Factors (e.g., EGF) GF->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_Inactive STAT3 (Inactive Monomer) JAK->STAT3_Inactive Phosphorylation (Tyr705) STAT3_P STAT3 (Phosphorylated) STAT3_Inactive->STAT3_P Dimer STAT3:STAT3 Dimer STAT3_P->Dimer Nucleus Nucleus Dimer->Nucleus Nuclear Translocation BP1102 This compound Inhibitor DNA_Binding DNA Binding & Gene Transcription Nucleus->DNA_Binding Target_Genes c-MYC, Cyclin D1, Bcl-xL, Survivin DNA_Binding->Target_Genes BP1102->STAT3_P Binds SH2 Domain Prevents Dimerization Invisible

Critical Research Context

When evaluating this compound for your research, please consider the following critical points:

  • Selectivity Profile: this compound is characterized as a STAT3/5 inhibitor. It effectively inhibits STAT5 phosphorylation but has only a weak effect on STAT1, indicating a degree of selectivity within the STAT family [2]. However, its effects on other signaling pathways should be investigated.
  • Off-Target Effects & Pathway Crosstalk: Evidence suggests that this compound's effects may not be solely due to STAT3 inhibition. In gastric cancer cells, it was also shown to modulate the MAPK signaling pathway, inducing phosphorylation of JNK and p38 while inhibiting ERK activation [3]. This crosstalk is crucial to consider when interpreting experimental results.
  • Comparative Potency: A key advantage of this compound over its predecessor, S3I-201, is its significantly higher potency in disrupting the STAT3:STAT3 complex (IC₅₀ of 6.8 µM vs. 86 µM) and its strong binding affinity (504 nM) for the STAT3 SH2 domain [3].
  • Current Development Status: It is important to note that despite extensive research on STAT3 as a target, no direct STAT3 inhibitor has yet been approved by the US FDA [5]. This compound remains a valuable research tool in the pre-clinical stage.

References

BP-1-102 JAK2/STAT3/c-Myc pathway inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathway

BP-1-102 functions as a small-molecule inhibitor that targets the STAT3 protein directly. Its primary mechanism involves binding to the Src homology 2 (SH2) domain of STAT3. This binding prevents the critical phosphorylation and dimerization of STAT3, which are essential steps for its activation and subsequent translocation into the nucleus to drive the transcription of target genes like c-Myc [1] [2] [3].

The diagram below illustrates the JAK2/STAT3/c-Myc signaling pathway and how this compound inhibits it.

g JAK2 STAT3 c-Myc Signaling Pathway and this compound Inhibition cluster_pathway Canonical Signaling Pathway cluster_effects Downstream Oncogenic Effects Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pSTAT3 pSTAT3 JAK2->pSTAT3 Phosphorylates pSTAT3->pSTAT3 Dimerizes cMyc cMyc pSTAT3->cMyc Translocates to Nucleus & Transcribes Proliferation Proliferation cMyc->Proliferation Apoptosis Apoptosis cMyc->Apoptosis Inhibits CellCycle CellCycle cMyc->CellCycle Promotes Progression BP1102 This compound Inhibitor BP1102->pSTAT3 Blocks Phosphorylation & Dimerization

Key Experimental Validation Data

The following table summarizes the core experimental findings that validate this compound's efficacy in targeting the JAK2/STAT3/c-Myc pathway, primarily based on a 2023 study on T-ALL cells [1].

Experimental Model Assay Type Key Findings & Quantitative Results Biological Effect
T-ALL Cell Lines (MOLT-4, CUTLL1) Cell Viability (CCK-8) Dose-dependent decrease in viability; IC₅₀ values in the micromolar (μM) range (specific values not stated in abstract). Inhibition of cell proliferation
T-ALL Cell Lines Colony Formation Significant reduction in the number and size of cell colonies. Suppression of long-term proliferative capacity and clonogenicity
T-ALL Cell Lines Apoptosis Assay (Flow Cytometry) Dramatic induction of apoptosis (programmed cell death). Promotion of cancer cell death
T-ALL Cell Lines Cell Cycle Analysis (Flow Cytometry) Arrest at the G0/G1 phase of the cell cycle. Inhibition of cancer cell division and cycle progression
T-ALL Cell Lines Western Blotting Reduced levels of p-STAT3 (Tyr705) and downstream protein c-Myc. Direct confirmation of JAK2/STAT3/c-Myc pathway suppression

Detailed Experimental Protocols

For researchers looking to replicate or understand these validation studies, here is a summary of the key methodologies used in the foundational T-ALL research [1].

  • Cell Culture: T-ALL cell lines (e.g., MOLT-4, CUTLL1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and maintained in a standard humidified incubator at 37°C with 5% CO₂.
  • Drug Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with a range of concentrations (e.g., 0-20 µM) for specified durations (e.g., 24-48 hours). Control groups receive an equal volume of DMSO vehicle.
  • Cell Viability Assay (CCK-8):
    • Seed cells in 96-well plates.
    • Treat with this compound or vehicle for 48 hours.
    • Add CCK-8 reagent and incubate for 2-4 hours.
    • Measure the optical density (OD) at 450 nm using a plate reader.
    • Calculate relative cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
  • Apoptosis Assay (Annexin V/PI Staining):
    • Treat cells in 6-well plates for 24 hours.
    • Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).
    • Analyze stained cells using flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
  • Western Blotting:
    • Lyse treated cells using RIPA buffer.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane and incubate with primary antibodies (e.g., against p-STAT3 (Tyr705), STAT3, c-Myc, β-actin).
    • Incubate with HRP-conjugated secondary antibodies.
    • Visualize protein bands using a chemiluminescence detection system.

Research Considerations

When evaluating this compound for your research, please consider the following points:

  • Specificity: While this compound is designed to target STAT3's SH2 domain, always be mindful of potential off-target effects in your specific experimental system [2].
  • Experimental Interference: A study has shown that the common antioxidant N-acetyl cysteine (NAC) can directly interact with and antagonize the activity of this compound. This is an important consideration for experimental design, especially in assays involving oxidative stress [4].
  • Comparative Profile: this compound is noted for being orally bioavailable, which is an advantage for in vivo studies [1] [2]. Its binding affinity (Kd) for STAT3 has been reported as 504 nM [2].

References

BP-1-102 cytotoxicity validation annexin V apoptosis assay

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity and Apoptosis Induction by BP-1-102

The following table summarizes quantitative data from key studies that used the Annexin V assay to validate the pro-apoptotic effects of this compound in different cancer cell lines.

Cell Line / Cancer Type Experimental Context This compound Concentration Key Apoptotic Findings Additional Cytotoxic Effects Citation
MOLT-4 & CUTLL1 (T-cell Acute Lymphoblastic Leukemia) 24-hour treatment 15 µM and 20 µM Dramatically induced apoptosis (Annexin V+ cells) Cell cycle arrest at G0/G1 phase; inhibited cell proliferation & colony formation [1] [2]
Mec-1 & RL (B-cell Lymphoma) and MWCL-1 & BCWM-1 (Waldenstrom Macroglobulinemia) Pre-clinical efficacy study Low µM doses (IC₅₀: 6-10 µM for viability) Induced caspase-dependent apoptosis; activated caspase-3 and PARP cleavage Decreased cell viability; reduced STAT3 phosphorylation & target gene expression [3]

These studies consistently demonstrate that this compound effectively induces programmed cell death by inhibiting the STAT3 signaling pathway, which promotes the expression of pro-survival genes [3] [1] [2].

Annexin V Apoptosis Assay Protocol

The Annexin V assay is a standard method for detecting early-stage apoptosis. Below is a consolidated protocol, synthesizing key steps from the search results [4] [5] [6].

Key Principles
  • Early Apoptosis Marker: Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis [5] [7].
  • Viability Staining: Propidium Iodide (PI) is typically used as a counterstain. It only enters cells with compromised membrane integrity, identifying late apoptotic or necrotic cells [5] [8].
  • Calcium Dependence: The binding of Annexin V to PS is calcium-dependent, so a calcium-rich binding buffer is essential [4] [7].
Step-by-Step Workflow for Suspension Cells
  • Prepare Cells: Harvest and wash cells in cold PBS. Then, resuspend the cell pellet in 1X Annexin V Binding Buffer at a density of 1-5 x 10⁶ cells/mL [4] [6].
  • Stain with Annexin V: Transfer 100 µL of cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE). Mix gently and incubate for 10-15 minutes at room temperature in the dark [4] [5].
  • Add Propidium Iodide (PI): After incubation, add 2-5 µL of PI staining solution to the same tube. Do not wash the cells after adding PI [4] [6].
  • Analyze by Flow Cytometry: Add an additional 400 µL of binding buffer to the tube and analyze the samples immediately (ideally within 1 hour) using a flow cytometer [5] [6].
Critical Controls and Considerations
  • Essential Controls: Always include unstained cells, cells stained with Annexin V only, and cells stained with PI only to set up compensation and correct gating on the flow cytometer [6].
  • Handling Adherent Cells: If working with adherent cells, use gentle trypsinization and wash with serum-containing media before staining to avoid false positives from membrane damage [5].
  • Timing: Analyze samples promptly, as prolonged storage can adversely affect cell viability and staining [4].

This workflow for the Annexin V assay and the key signaling pathway can be visualized in the following diagrams.

G cluster_interpretation Flow Cytometry Interpretation Start Start Apoptosis Assay Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend StainAnnexin Add Annexin V-Fluorochrome Incubate 15 min (dark) Resuspend->StainAnnexin StainPI Add Propidium Iodide (PI) No wash step StainAnnexin->StainPI Analyze Analyze by Flow Cytometry (Within 1 hour) StainPI->Analyze Interpret Interpret Results Analyze->Interpret Live Live Cells Annexin V- / PI- EarlyApoptotic Early Apoptotic Annexin V+ / PI- LateApoptotic Late Apoptotic/Necrotic Annexin V+ / PI+

G BP1102 This compound STAT3 STAT3 Protein BP1102->STAT3  Inhibits pSTAT3 STAT3 Phosphorylation & Dimerization STAT3->pSTAT3  IL-10, Cytokines GeneExp Transcription of Target Genes pSTAT3->GeneExp Genes c-Myc, Bcl-xL, Survivin, Cyclin D1 GeneExp->Genes Survival Cell Survival Proliferation Apoptosis Induction of Apoptosis Survival->Apoptosis  When pathway  is inhibited Genes->Survival

Comparison with Other Apoptosis Assays

While the Annexin V assay is excellent for detecting early apoptosis, your comparison guide can be strengthened by mentioning other common methods.

Assay Method Measures Advantages Limitations
Annexin V Staining Externalization of Phosphatidylserine (PS) Detects early apoptosis; can be combined with viability dyes (PI) Cannot distinguish apoptosis from other PS-exposing cell death (e.g., necroptosis) [5] [9]
Caspase Activity Assays (e.g., FLICA, NucView 488) Activation of caspase enzymes Very early apoptosis marker; can be multiplexed with other probes [9] Does not provide information on later morphological changes [9]
TUNEL Assay DNA fragmentation (a late event) Specific for apoptosis More complex workflow; detects later stage apoptosis than Annexin V [5]
MTT / CCK-8 Assay Cellular metabolic activity Measures overall viability/cell proliferation; simple Does not specifically measure apoptosis; can produce false positives/negatives [10] [1]

References

BP-1-102 STAT3 downstream target suppression validation

Author: Smolecule Technical Support Team. Date: February 2026

STAT3 Downstream Targets Suppressed by BP-1-102

The table below consolidates key STAT3 downstream targets that this compound has been demonstrated to suppress across various cancer types and experimental models.

STAT3 Downstream Target Observed Effect of this compound Experimental Context (Cell Line/Model) Citation
p-STAT3 (Tyr705) Inhibition of phosphorylation and nuclear translocation [1] [2] T-ALL, Glioma [1] [2]
c-Myc Decreased protein expression [1] [3] T-ALL, Gastric Cancer [1] [3]
Cyclin D1 Decreased protein expression [1] [3] T-ALL, Gastric Cancer [1] [3]
Bcl-2 / Bcl-xL Decreased protein expression; promotes apoptosis [1] [2] T-ALL, Glioma [1] [2]
Survivin Decreased protein expression [3] Gastric Cancer [3]
MMP-9 Decreased protein expression; reduced cell invasion [4] [2] Glioma, Intracranial Aneurysm [4] [2]
VEGF Transcriptional suppression; inhibited angiogenesis [5] Hepatocellular Carcinoma [5]

Detailed Experimental Protocols for Key Assays

The antitumor effects of this compound were validated through standard, robust experimental methodologies. Here are the details for key assays cited in the results above.

  • Cell Viability and Proliferation Assay (CCK-8)

    • Purpose: To determine the inhibitory effect of this compound on cell proliferation and calculate the half-maximal inhibitory concentration (IC50) [1] [3] [2].
    • Procedure: Cells are seeded in 96-well plates and treated with a gradient of this compound concentrations (e.g., 0-20 μM) or a DMSO vehicle control for 24-72 hours. CCK-8 reagent is added, and after incubation, the optical density (OD) at 450 nm is measured using a spectrophotometer. Relative cell viability is calculated, and IC50 values are determined using nonlinear regression analysis (e.g., with GraphPad Prism) [1] [2].
  • Western Blot Analysis

    • Purpose: To analyze changes in protein expression and phosphorylation levels (e.g., p-STAT3, c-Myc) in response to this compound treatment [1] [3] [6].
    • Procedure: After treatment with this compound, total protein is extracted from cells using RIPA lysis buffer. Protein concentration is quantified via a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked, then incubated with specific primary antibodies (e.g., against p-STAT3 (Tyr705), STAT3, c-Myc, Cyclin D1) overnight, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using a chemiluminescence kit and imaging system [1] [6].
  • Apoptosis Assay (Annexin V/PI Staining)

    • Purpose: To quantify the induction of apoptosis by this compound [1] [3].
    • Procedure: Cells treated with this compound are collected and stained with Annexin V-FITC and propidium iodide (PI) according to the kit instructions. The stained cells are then analyzed by flow cytometry. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is determined using software like FlowJo [1] [3].
  • Colony Formation Assay

    • Purpose: To evaluate the long-term clonogenic survival and proliferative capacity of cancer cells after this compound treatment [1] [3].
    • Procedure: A limited number of cells are seeded in culture dishes and treated with this compound or vehicle for several days (e.g., 12-14 days) until visible colonies form. The colonies are then fixed, stained with crystal violet, and counted manually under a microscope. A colony is typically defined as a cluster of >50 cells [1] [3].

This compound Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects primarily by directly inhibiting the STAT3 signaling pathway. The following diagram illustrates its mechanism and downstream consequences.

G IL6 Cytokine Stimulation (e.g., IL-6) Upstream Upstream Kinases (JAK2, SRC) IL6->Upstream STAT3_Inactive STAT3 (Inactive Monomer) Upstream->STAT3_Inactive Phosphorylation STAT3_Active p-STAT3 (Tyr705) (Active Dimer) STAT3_Inactive->STAT3_Active Nucleus Nuclear Translocation & DNA Binding STAT3_Active->Nucleus BP1102 This compound BP1102->STAT3_Active Binds SH2 Domain Inhibits Dimerization TargetGenes Transcription of Target Genes Nucleus->TargetGenes ProSurvival Pro-Survival (Bcl-2, Bcl-xL, Survivin) TargetGenes->ProSurvival ProProliferation Pro-Proliferation (c-Myc, Cyclin D1) TargetGenes->ProProliferation ProAngiogenesis Pro-Angiogenesis (VEGF) TargetGenes->ProAngiogenesis ProInvasion Pro-Invasion (MMP-9) TargetGenes->ProInvasion BiologicalEffects Biological Effects: Cell Proliferation, Survival, Angiogenesis, Invasion

The diagram shows that this compound binds to the SH2 domain of STAT3, preventing its phosphorylation and dimerization. This inhibits the transcription of key downstream genes, leading to suppressed cancer hallmarks like proliferation and survival [1] [7].

Interpretation of Experimental Evidence

The data demonstrates that this compound is a potent and direct STAT3 inhibitor with consistent effects across diverse cancer types:

  • Consistent Core Mechanism: The suppression of p-STAT3 (Tyr705) is a universal finding, confirming its primary mechanism of action [1] [6] [2].
  • Pleiotropic Antitumor Effects: By simultaneously targeting multiple downstream pathways (proliferation, apoptosis, angiogenesis), this compound attacks cancer cells via several mechanisms, which is a desirable feature for an anticancer agent [1] [3] [5].
  • Relevant Experimental Models: Efficacy has been demonstrated not only in cell lines but also in animal models, supporting its potential for further therapeutic development [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

626.15099857 Da

Monoisotopic Mass

626.15099857 Da

Heavy Atom Count

43

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang X, Yue P, Page BD, Li T, Zhao W, Namanja AT, Paladino D, Zhao J, Chen Y, Gunning PT, Turkson J. Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts. Proc Natl Acad Sci U S A. 2012 Jun 12;109(24):9623-8. doi: 10.1073/pnas.1121606109. Epub 2012 May 23. PubMed PMID: 22623533; PubMed Central  PMCID: PMC3386073.

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